Diethyl phosphoramidate
Description
Structure
3D Structure
Properties
IUPAC Name |
[amino(ethoxy)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12NO3P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQILDHFZKTBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147773 | |
| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
| Source | EPA DSSTox | |
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Molecular Weight |
153.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-21-9 | |
| Record name | Diethyl phosphoramidate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068219 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phosphoramidate | |
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| Record name | Phosphoramidic acid, diethyl ester (8CI)(9CI) | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl Phosphoramidate | |
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| Record name | DIETHYL PHOSPHORAMIDATE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diethyl phosphoramidate CAS number and properties
CAS Number: 1068-21-9
This technical guide provides a comprehensive overview of diethyl phosphoramidate (B1195095), a versatile organophosphorus compound with applications in organic synthesis and as a biological tool. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, and key applications.
Chemical and Physical Properties
Diethyl phosphoramidate is a white to light-yellow solid at room temperature.[1] It is characterized by the presence of a phosphoramidate functional group, where a phosphorus atom is bonded to two ethoxy groups, a doubly bonded oxygen, and an amino group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1068-21-9 | [1][2][3][4] |
| Molecular Formula | C₄H₁₂NO₃P | [1][2][3][4] |
| Linear Formula | H₂NP(O)(OC₂H₅)₂ | [3] |
| Molecular Weight | 153.12 g/mol | [1][2][3][4] |
| Appearance | White to light yellow to light orange solid/crystal | [1][5] |
| Melting Point | 51-53 °C | [1][2][3] |
| Boiling Point | 140 °C at 3 mmHg | [1][2][3] |
| Density | 1.133 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; limited solubility in water. | [5] |
| Flash Point | > 230 °F (> 110 °C) | [2] |
Safety Information
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements for this compound
| Category | Code | Statement | Reference |
| Hazard Statements | H315 | Causes skin irritation | [1][6] |
| H319 | Causes serious eye irritation | [1][6] | |
| H335 | May cause respiratory irritation | [1][6] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [1][6] |
| P264 | Wash skin thoroughly after handling | [1][6] | |
| P271 | Use only outdoors or in a well-ventilated area | [1][6] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [1][6] | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | [1][6] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [1][6] |
Synthesis of this compound
A common method for the synthesis of phosphoramidates is the copper-catalyzed aerobic oxidative coupling of amines and H-phosphonates. The following is a general protocol that can be adapted for the synthesis of this compound.
Experimental Protocol: Copper-Catalyzed Synthesis
Materials:
-
Diethyl phosphite (B83602)
-
Ammonia (B1221849) (or an ammonia source like ammonium (B1175870) chloride)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Chloroform (CHCl₃)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add diethyl phosphite (1.00 mmol) and the amine source (2.00 mmol).
-
Stir the mixture at 55 °C for 4-18 hours.
-
Cool the reaction to room temperature and dilute with CHCl₃ (50 mL).
-
Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data of Diethyl phosphoramidate (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of Diethyl Phosphoramidate (B1195095)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for Diethyl phosphoramidate (CAS 1068-21-9), a compound of interest in various chemical and pharmaceutical applications.[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Molecular Structure
This compound has the chemical formula C₄H₁₂NO₃P and a molecular weight of 153.12 g/mol .[1][2]
Structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds. For organophosphorus compounds, ¹H, ¹³C, and ³¹P NMR are particularly informative.[3]
¹H NMR Data
The ¹H NMR spectrum of this compound shows characteristic signals for the ethoxy and amine protons.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | ~1.25 | Triplet | ~7.1 |
| -CH₂- | ~3.95 | Quintet | ~7.1 |
| -NH₂ | ~3.5 (broad) | Singlet | - |
Note: The chemical shift of the NH₂ protons can vary depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| -CH₃ | ~16.5 |
| -CH₂- | ~62.0 |
³¹P NMR Data
³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and is a key characterization technique for organophosphorus compounds.[4]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| P | ~9.5 | Singlet (with ¹H decoupling) |
Note: Chemical shifts are typically referenced to 85% H₃PO₄.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the following absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3200 | N-H stretch | Strong, broad |
| 2980-2850 | C-H stretch (alkane) | Medium-Strong |
| 1250-1200 | P=O stretch | Strong |
| 1050-1000 | P-O-C stretch | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.[5]
| m/z | Proposed Fragment |
| 153 | [M]⁺ (Molecular Ion) |
| 126 | [M - C₂H₃]⁺ |
| 98 | [M - C₂H₅O - H]⁺ |
| 80 | [M - C₂H₅O - C₂H₅]⁺ |
Note: Fragmentation patterns can vary depending on the ionization technique used.[2]
Experimental Protocols
NMR Spectroscopy
A general protocol for obtaining NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
¹H NMR Acquisition:
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
³¹P NMR Acquisition:
IR Spectroscopy
For a liquid sample, the following "neat" method is commonly used:[7]
-
Sample Preparation: Place a single drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[8][9]
-
Cell Assembly: Place a second salt plate on top of the first to create a thin liquid film between the plates.[7][10]
-
Data Acquisition:
-
Place the assembled plates in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty salt plates.
-
Acquire the sample spectrum over the desired range (e.g., 4000-600 cm⁻¹).[8]
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Mass Spectrometry
A general protocol for the analysis of a small molecule like this compound using Electrospray Ionization (ESI) is as follows:[11]
-
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).[11]
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.[11]
-
Filter the final solution if any particulate matter is present.
-
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to include the expected molecular weight of the analyte.
-
For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation.
-
Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. ursinus.edu [ursinus.edu]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
An In-depth Technical Guide to the Solubility and Stability of Diethyl Phosphoramidate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of diethyl phosphoramidate (B1195095) (DEPA). The information is curated for researchers, scientists, and professionals in drug development who utilize or are investigating phosphoramidate-containing compounds. This document summarizes available data, presents detailed experimental protocols for characterization, and includes visualizations of relevant chemical and biological pathways.
Core Properties of Diethyl Phosphoramidate
This compound (CAS No. 1068-21-9) is an organophosphorus compound with the chemical formula C₄H₁₂NO₃P. It is recognized for its role as a synthetic intermediate and as a simulant for chemical warfare agents due to the reactivity of its phosphoramidate bond. It is also known to be an inhibitor of cholinesterase.[1][2]
| Property | Value | Source(s) |
| Molecular Weight | 153.12 g/mol | |
| Appearance | White to light yellow/orange powder or crystal | [3] |
| Melting Point | 51-53 °C | [1] |
| Boiling Point | 140 °C at 3 mmHg | [1] |
Solubility Profile
This compound exhibits solubility in various organic solvents but has limited solubility in aqueous solutions.[3]
Table 2.1: Qualitative Solubility of this compound
| Solvent | Solubility | Source(s) |
| Dichloromethane | Soluble | [3] |
| Diethyl Ether | Soluble | [3] |
| Water | Limited | [3] |
Table 2.2: Quantitative Solubility of this compound
| Solvent | Solubility (g/L) at a specific temperature |
| Water | Data not available |
| Ethanol | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available |
Experimental Protocol for Determining Solubility
The following is a standard protocol for determining the solubility of a solid compound like this compound in various solvents.
Objective: To determine the solubility of this compound in water, ethanol, and DMSO at a specified temperature (e.g., 25 °C).
Materials:
-
This compound
-
Solvents: Deionized water, Anhydrous ethanol, DMSO
-
Analytical balance
-
Volumetric flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of the respective solvent (water, ethanol, DMSO).
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the solutions to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the equilibration temperature.
-
Immediately filter the collected supernatant through a syringe filter (0.45 µm) into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solutions from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in g/L or mol/L.
-
Stability Profile
The stability of this compound is significantly influenced by pH and temperature. The primary degradation pathway is hydrolysis of the phosphoramidate bond.
pH-Dependent Stability (Hydrolysis)
Phosphoramidates are known to be susceptible to hydrolysis, particularly under acidic conditions, yielding the corresponding phosphate (B84403) and amine. In the case of this compound, hydrolysis results in the formation of diethyl phosphate and ammonia.[3] The rate of hydrolysis is generally pH-dependent, with increased rates at lower pH.[4]
Table 3.1: Quantitative Stability Data for this compound
| Condition | Parameter | Value | Source(s) |
| pH | Half-life (t½) at various pH values and a specific temperature | Data not available | |
| Temperature | Arrhenius parameters for thermal degradation | Data not available for hydrolysis; Activation energy for photocatalytic decomposition has been reported. | [5] |
Experimental Protocol for Determining pH-Dependent Stability
This protocol outlines a method for assessing the hydrolytic stability of this compound at different pH values.
Objective: To determine the hydrolysis rate and half-life of this compound in aqueous solutions at various pH values (e.g., 2, 5, 7.4, and 9) and a constant temperature.
Materials:
-
This compound
-
Buffer solutions of desired pH values (e.g., HCl for pH 2, acetate (B1210297) buffer for pH 5, phosphate buffer for pH 7.4, borate (B1201080) buffer for pH 9)
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).
-
For each pH to be tested, add a small aliquot of the stock solution to a larger volume of the respective buffer solution to achieve the desired starting concentration (e.g., 100 µg/mL). The final concentration of the organic solvent should be low (e.g., <1%) to minimize its effect on the reaction.
-
-
Incubation:
-
Place the prepared solutions in a temperature-controlled incubator or water bath set at a specific temperature (e.g., 37 °C).
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis reaction if necessary, for example, by neutralizing the pH or by diluting the sample in the mobile phase and storing it at a low temperature.
-
-
Analysis by HPLC:
-
Analyze the samples from each time point using a validated stability-indicating HPLC method that can separate the parent compound from its degradation products.
-
Quantify the remaining concentration of this compound at each time point by comparing the peak area to a calibration curve.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH.
-
If the reaction follows first-order kinetics, the plot will be linear. The slope of the line will be equal to the negative of the rate constant (k).
-
Calculate the half-life (t½) for each pH using the equation: t½ = 0.693 / k.
-
A pH-rate profile can be generated by plotting the logarithm of the observed rate constant (log k) against the pH.
-
Relevant Pathways and Mechanisms
Hydrolysis of this compound
The hydrolysis of the P-N bond in this compound is a critical aspect of its reactivity and is central to its degradation.
Mechanism of Acetylcholinesterase Inhibition
Organophosphorus compounds, including phosphoramidates, are known inhibitors of acetylcholinesterase (AChE), an enzyme crucial for nerve function. The inhibition occurs through the phosphorylation of a serine residue in the active site of the enzyme, leading to an inactive enzyme-inhibitor complex.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While qualitative data indicates its solubility in organic solvents and limited aqueous solubility, as well as its susceptibility to hydrolysis, there is a notable lack of quantitative data in the public domain. The provided experimental protocols offer standardized methods for researchers to determine these crucial parameters. The visualizations of the hydrolysis pathway and the mechanism of acetylcholinesterase inhibition provide a clear understanding of the chemical and biological behavior of this compound. For drug development professionals, understanding these properties is essential for the design and formulation of stable and effective phosphoramidate-based therapeutics.
References
Diethyl Phosphoramidate: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety data and handling precautions for diethyl phosphoramidate (B1195095) (CAS No. 1068-21-9). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, experimental protocols, and clear visual guidance for safe handling.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of diethyl phosphoramidate.
| Property | Value | Reference |
| Molecular Formula | C4H12NO3P | [1][2] |
| Molecular Weight | 153.12 g/mol | [1][2] |
| Appearance | White to light yellow powder or crystals.[3] Can also appear as a colorless to pale yellow liquid with a faint odor.[3] | [3] |
| Melting Point | 51-53 °C | [4][5] |
| Boiling Point | 140 °C at 3 mmHg | [4][5] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; limited solubility in water.[3] | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [6] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS hazard classifications.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1][2] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful | H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[7] |
Toxicological Data
Experimental Protocols for Hazard Assessment
The hazard classifications are determined by standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD Guidelines 420, 423, 425)
These guidelines provide methods to assess the adverse effects of a substance after oral administration of a single dose or multiple doses within 24 hours. The primary goal is to determine the LD50 (the dose expected to cause death in 50% of test animals) and to classify the substance according to the Globally Harmonised System (GHS).[1][6][10][11][12]
-
Test Principle: A test substance is administered to animals (typically rats) by gavage at varying dose levels.[10] The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[6]
-
Methodologies:
-
Fixed Dose Procedure (OECD 420): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The dose for the main study is selected based on a preliminary sighting study to identify a dose that produces toxicity without mortality.[12]
-
Acute Toxic Class Method (OECD 423): This is a stepwise procedure using a small number of animals per step. The outcome of each step (mortality or no mortality) determines the next dose level.[11]
-
Up-and-Down Procedure (OECD 425): This method is also sequential, with the dose for each subsequent animal being adjusted up or down depending on the outcome for the previous animal. This method is particularly useful for estimating the LD50 with a confidence interval.[1]
-
-
Observations: Animals are observed for changes in skin and fur, eyes, mucous membranes, respiratory and circulatory systems, autonomic and central nervous systems, and behavior.[6]
Skin Irritation (OECD Guideline 439 and 404)
These guidelines describe procedures to assess the potential of a substance to cause reversible inflammatory changes to the skin.
-
In Vitro Method (OECD 439): This is the preferred method for animal welfare reasons. It utilizes a reconstructed human epidermis (RhE) model that mimics the properties of human skin.[4][7]
-
Test Principle: The test substance is applied topically to the RhE tissue. After a specific exposure time, the cell viability is measured, typically using an MTT assay. A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[7]
-
-
In Vivo Method (OECD 404): This method is used when in vitro data is not sufficient.
-
Test Principle: The substance is applied to the shaved skin of an animal (typically a rabbit) under a gauze patch for a set period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[5]
-
Eye Irritation (OECD Guideline 405)
This guideline is used to assess the potential of a substance to cause reversible or irreversible damage to the eye.
-
Test Principle: A small amount of the test substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The other eye serves as a control. The eyes are then examined for a set period for signs of corneal opacity, iritis, and conjunctival redness and chemosis (swelling).[8][13]
-
Procedure: To minimize animal distress, a sequential testing strategy is recommended, starting with a single animal. If severe damage is observed, no further testing is performed. The use of analgesics and anesthetics is also encouraged.[8][13] In vitro alternatives are increasingly being used to reduce animal testing.[14]
Safe Handling and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[8]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat.[8]
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, use a NIOSH-approved respirator.[8][15]
Handling Procedures
-
Avoid contact with skin and eyes.[8]
-
Avoid formation of dust and aerosols.[8]
-
Do not eat, drink, or smoke when using this product.[8]
-
Wash hands thoroughly after handling.[8]
Storage
-
Store in a cool, dry, and well-ventilated place.[8]
-
Keep the container tightly closed.[8]
-
Store in a combustible solids storage area.[6]
Emergency Procedures
The following diagram outlines the logical workflow for responding to emergencies involving this compound.
Caption: Workflow for emergency procedures in case of exposure to this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Specific Hazards: May produce hazardous decomposition products including carbon oxides, nitrogen oxides (NOx), and oxides of phosphorus.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[8]
Disposal Considerations
Dispose of this material and its container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8][15] Do not let the product enter drains.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. siesascs.edu.in [siesascs.edu.in]
- 4. mbresearch.com [mbresearch.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 7. x-cellr8.com [x-cellr8.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. This compound | 1068-21-9 [chemicalbook.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 15. delltech.com [delltech.com]
An In-depth Technical Guide to the Synthesis of Diethyl Phosphoramidate from Diethyl Phosphite
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for converting diethyl phosphite (B83602) to diethyl phosphoramidate (B1195095). The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details established methodologies, including the Atherton-Todd reaction, copper-catalyzed aerobic oxidative coupling, and iodine-mediated synthesis, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
Introduction
Diethyl phosphoramidate is a key intermediate in the synthesis of a wide range of biologically active compounds, including enzyme inhibitors and prodrugs. Its synthesis from the readily available and inexpensive diethyl phosphite is a fundamental transformation in organophosphorus chemistry. This guide explores three prominent methods for achieving this conversion, offering a comparative analysis to aid in the selection of the most suitable protocol for specific research and development needs.
Synthetic Methodologies
Three primary methods for the synthesis of this compound from diethyl phosphite are discussed in detail below: the Atherton-Todd reaction, copper-catalyzed aerobic oxidative coupling, and iodine-mediated synthesis. Each method offers distinct advantages regarding reaction conditions, substrate scope, and scalability.
Atherton-Todd Reaction
The Atherton-Todd reaction is a classical and widely used method for the synthesis of phosphoramidates. It involves the reaction of a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[1] The reaction proceeds via the in situ formation of a reactive diethyl chlorophosphate intermediate.[2]
The Atherton-Todd reaction is known for its generally good to excellent yields with a variety of primary and secondary amines.[3]
| Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine (B48309) | Triethylamine (B128534) | Carbon Tetrachloride | 12-24 | 75-85 | [3] |
| Morpholine (B109124) | Triethylamine | Carbon Tetrachloride | 12-24 | 80-90 | [3] |
| Aniline (B41778) | Triethylamine | Carbon Tetrachloride | 24 | 60-70 | [1] |
| Cyclohexylamine | Triethylamine | Carbon Tetrachloride | 12 | 85-92 | [3] |
Materials:
-
Diethyl phosphite
-
Benzylamine
-
Triethylamine
-
Carbon tetrachloride
-
Anhydrous diethyl ether
-
Hydrochloric acid (2 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.0 eq) and benzylamine (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
While stirring, add triethylamine (1.2 eq) to the mixture.
-
Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with 2 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure diethyl benzylphosphoramidate.
Copper-Catalyzed Aerobic Oxidative Coupling
Copper-catalyzed aerobic oxidative coupling represents a more environmentally benign approach to phosphoramidate synthesis, utilizing molecular oxygen from the air as the terminal oxidant.[4] This method avoids the use of halogenated solvents and reagents. Various copper sources, such as copper(I) iodide (CuI), can be employed as catalysts.[5]
This method provides good to excellent yields with a range of primary and secondary amines under relatively mild conditions.[3]
| Amine | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Benzylamine | CuI | Acetonitrile (B52724) | 55 | 4 | 92 | [5] |
| Morpholine | CuI | Acetonitrile | 55 | 18 | 85 | [5] |
| Aniline | CuI | Acetonitrile | 55 | 18 | 78 | [5] |
| Cyclohexylamine | CuI | Acetonitrile | 55 | 6 | 91 | [5] |
| 2-Methoxyethylamine | CuI | Acetonitrile | 55 | 4 | 95 | [5] |
Materials:
-
Diethyl phosphite
-
Morpholine
-
Copper(I) iodide (CuI)
-
Acetonitrile
-
Hydrochloric acid (2 M solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Diethyl ether and Methanol (B129727) for chromatography
Procedure:
-
To a stirring suspension of CuI (0.20 mmol) in acetonitrile (2 mL), add diethyl phosphite (1.00 mmol) and morpholine (2.00 mmol).[5]
-
Stir the mixture at 55 °C for 18 hours.[5]
-
After cooling to room temperature, dilute the mixture with chloroform (50 mL).[5]
-
Wash the organic layer with 2 M HCl (30 mL) and saturated NaHCO3 (30 mL).[5]
-
Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.[5]
-
Purify the crude product by silica gel column chromatography (gradient: diethyl ether to 5-10% methanol in dichloromethane) to yield diethyl morpholinophosphoramidate.[5]
Iodine-Mediated Synthesis
Iodine-mediated synthesis provides another alternative for the formation of the P-N bond. This method can be performed under solvent-free conditions or in the presence of an oxidant like hydrogen peroxide.[3] The reaction conditions are generally mild, but yields can be variable depending on the substrates and specific protocol.[6]
The yields for iodine-mediated synthesis can range from moderate to excellent, with aromatic amines sometimes showing lower reactivity.[6]
| Amine | Oxidant | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Aniline | - | None | 25 | 2 | 88 | [6] |
| 4-Methoxyaniline | - | None | 25 | 2.5 | 85 | [6] |
| Benzylamine | H₂O₂ | Dichloromethane | 20 | 12 | 90 | [3] |
| Cyclohexylamine | H₂O₂ | Dichloromethane | 20 | 12 | 92 | [3] |
| Morpholine | H₂O₂ | Dichloromethane | 20 | 12 | 85 | [3] |
Materials:
-
Diethyl phosphite
-
Aniline
-
Iodine
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, mix diethyl phosphite (1.0 eq) and aniline (1.2 eq).
-
Add a catalytic amount of iodine (e.g., 10 mol%).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, the crude product can be directly purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure diethyl phenylphosphoramidate.[6]
Mechanistic Pathways and Visualizations
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanisms for each synthetic route.
Atherton-Todd Reaction Mechanism
Caption: Proposed mechanism of the Atherton-Todd reaction.
Copper-Catalyzed Aerobic Oxidative Coupling Mechanism
Caption: Catalytic cycle for copper-catalyzed phosphoramidate synthesis.
Iodine-Mediated Synthesis Mechanism
Caption: Proposed mechanism for iodine-mediated phosphoramidate synthesis.
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound using the described methods.
Caption: General workflow for this compound synthesis.
Conclusion
This technical guide has detailed three robust methods for the synthesis of this compound from diethyl phosphite: the Atherton-Todd reaction, copper-catalyzed aerobic oxidative coupling, and iodine-mediated synthesis. The choice of method will depend on factors such as the desired scale, available reagents, and environmental considerations. The provided quantitative data, detailed experimental protocols, and mechanistic diagrams offer a solid foundation for researchers to successfully synthesize this important class of organophosphorus compounds.
References
- 1. Synthesis of Cyclic α-Aminophosphonates through Copper Catalyzed Enamine Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. mdpi.com [mdpi.com]
Key applications of Diethyl phosphoramidate in organic chemistry
An In-depth Technical Guide on the Core Applications of Diethyl Phosphoramidate (B1195095) in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphoramidate (DEPA), a key organophosphorus compound with the chemical formula H₂NP(O)(OC₂H₅)₂, is a versatile reagent and intermediate in modern organic synthesis.[1][2][3] Typically appearing as a white to light yellow crystalline solid, it serves as a crucial building block in the fields of medicinal and agricultural chemistry.[4][] Its significance lies in its ability to participate in a variety of chemical transformations, enabling the synthesis of complex molecules, including phosphoramidate derivatives, α-aminoalkyl phosphonates, and modified nucleosides.[1][4][6] This guide provides a comprehensive overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.
Core Applications
Precursor for Phosphoramidate Synthesis
The primary application of this compound and its related precursors (like diethyl phosphite) is in the synthesis of substituted phosphoramidates. These compounds are of immense interest, particularly in drug development, as they form the core of the ProTide (prodrug technology) approach. This technology masks the charge of a nucleoside monophosphate, allowing it to penetrate cell membranes before being enzymatically cleaved to release the active drug.[7]
Several synthetic strategies are employed:
-
Copper-Catalysed Aerobic Oxidative Coupling: This method involves the cross-coupling of amines and H-phosphonates, such as diethyl phosphite (B83602), using a copper catalyst. It is an efficient way to form the P-N bond.[8]
-
Iodine-Mediated Synthesis: Iodine can be used as a catalyst for the dehydrogenative cross-coupling of diethyl H-phosphonate and amines to form phosphoramidates, sometimes in the presence of an oxidant like H₂O₂.[9][10]
-
Atherton-Todd Reaction: A foundational method involving the reaction of a dialkyl phosphite with an amine in the presence of carbon tetrachloride and a base.[9][11]
Logical Relationship: this compound as a Synthetic Hub
Caption: this compound as a central precursor in various synthetic pathways.
Reagent in Mannich-Type Reactions
This compound is effectively employed in three-component Mannich-type reactions, alongside an aldehyde and another component, to synthesize α-aminoalkyl phosphonates.[1][6][12] These products are valuable synthetic intermediates and have shown a range of biological activities. The reaction proceeds under solvent-free and catalyst-free conditions, making it an example of green chemistry.[6]
Nucleoside Chemistry and Prodrugs
In the field of drug development, phosphoramidate chemistry is critical for creating nucleoside phosphoramidate prodrugs, often called ProTides.[7] These compounds are designed to overcome the poor cellular permeability of charged nucleoside monophosphates, which are often the active forms of antiviral and anticancer drugs.[7] this compound derivatives are used to mask the phosphate (B84403) group, creating a lipophilic molecule that can diffuse across the cell membrane.[7][13]
Signaling Pathway: Intracellular Activation of a ProTide
Caption: General metabolic pathway for the intracellular activation of ProTide prodrugs.[7]
Peptide Synthesis
Phosphorus-containing analogs of peptides are important tools for studying proteolytic enzymes.[14][15] this compound derivatives are used in the synthesis of pseudopeptides containing phosphonamidate linkages, which can act as stable mimics of the transition state of peptide bond hydrolysis.[14][16] These syntheses often involve coupling a protected α-amino acid with an α-aminoalkyl phosphorus derivative.[15]
Quantitative Data
The following tables summarize quantitative data from representative synthetic applications.
Table 1: Copper-Catalysed Synthesis of Diethyl Phosphoramidates [8]
| Amine Substrate | Reaction Time (h) | Yield (%) |
| Benzylamine | 4 | 67 |
| Aniline | 18 | 55 |
| Morpholine | 4 | 82 |
| 2-Methoxyethylamine | 18 | 71 |
Conditions: Diethyl phosphite (1.0 mmol), Amine (2.0 mmol), CuI (0.20 mmol) in MeCN at 55 °C.[8]
Table 2: Iodine-Mediated Synthesis of Phosphoramidates [9]
| Amine Substrate | Conditions | Yield (%) |
| Aniline | I₂ (cat.), H₂O₂, 20 °C | 96 |
| 4-Fluoroaniline | I₂ (cat.), H₂O₂, 20 °C | 93 |
| 4-Nitroaniline | I₂ (cat.), H₂O₂, 20 °C | 85 |
| Sulfoximine | I₂ (cat.), H₂O₂, 20 °C | 31 |
Conditions: Diethyl H-phosphonate coupled with various amines or sulfoximines.[9]
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalysed Phosphoramidate Synthesis[8]
-
Setup: To a stirring suspension of copper(I) iodide (CuI, 38 mg, 0.20 mmol) in acetonitrile (B52724) (MeCN, 2 mL), add the H-phosphonate (e.g., diethyl phosphite, 1.00 mmol) and the desired amine (2.00 mmol).
-
Reaction: Stir the mixture at 55 °C for the time specified (see Table 1, typically 4-18 hours).
-
Workup: After cooling to room temperature, dilute the mixture with chloroform (B151607) (CHCl₃, 50 mL).
-
Extraction: Wash the organic layer sequentially with 2M hydrochloric acid (HCl, 30 mL) and saturated sodium bicarbonate (NaHCO₃, 30 mL).
-
Isolation: Dry the organic phase over sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography, eluting with a gradient of diethyl ether to 5-10% methanol (B129727) in dichloromethane.
Experimental Workflow: Copper-Catalyzed Amination
Caption: Step-by-step workflow for the Cu-catalyzed synthesis of phosphoramidates.[8]
Protocol 2: Phosphorylation using Diethyl Chlorophosphate[17]
Note: Diethyl chlorophosphate is a highly reactive derivative often used for phosphorylation and can be conceptually linked to DEPA chemistry.
-
Setup: In a dry reaction vessel under an inert atmosphere, dissolve the alcohol or amine substrate (1 equivalent) and a non-nucleophilic base such as triethylamine (B128534) (1.1 equivalents) in a dry, aprotic solvent (e.g., dichloromethane).
-
Reaction: Cool the solution to 0 °C. Add diethyl chlorophosphate (1 equivalent) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir for 24 hours or until completion is confirmed by TLC or NMR.
-
Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Isolation: Evaporate the solvent from the filtrate under vacuum.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final phosphorylated product.
Conclusion
This compound is a cornerstone reagent in organophosphorus chemistry with broad applicability. Its role extends from a fundamental building block in multi-component reactions to a critical component in the synthesis of sophisticated prodrugs that are vital to modern medicine. The synthetic routes, including copper-catalyzed couplings and Mannich-type reactions, offer versatile and efficient means to access a wide array of valuable phosphoramidate-containing molecules. The detailed protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage the full potential of this important chemical entity.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 1068-21-9 [sigmaaldrich.com]
- 4. CAS 1068-21-9: this compound | CymitQuimica [cymitquimica.com]
- 6. 二乙基焦磷酰胺 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 7. Synthesis of Nucleoside Phosphate and Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. scientificlabs.ie [scientificlabs.ie]
- 13. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 14. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs | Springer Nature Experiments [experiments.springernature.com]
- 15. Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Methods of Phosphonopeptides - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Phosphoramidate: A Technical Guide to its Role as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Cholinesterase inhibitors are a class of compounds that block the activity of cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the nervous system. By inhibiting these enzymes, these compounds lead to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for their use as insecticides and, tragically, as chemical warfare agents. Diethyl phosphoramidate (B1195095) serves as a simulant for such agents in research contexts.[2]
Mechanism of Cholinesterase Inhibition
Organophosphates, including diethyl phosphoramidate, act as irreversible inhibitors of cholinesterases. The inhibition process involves the phosphorylation of a serine residue within the active site of the enzyme. This covalent modification renders the enzyme inactive, preventing it from hydrolyzing acetylcholine.
The general mechanism can be visualized as follows:
References
Diethyl Phosphoramidate: A Technical Guide to Synthesis and Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl phosphoramidate (B1195095) is a versatile organophosphorus compound with significant applications in organic synthesis and medicinal chemistry. As an inhibitor of cholinesterase, it has found use in insecticidal and herbicidal preparations. More recently, its derivatives have become crucial building blocks in the development of pronucleotides, a class of prodrugs designed to deliver nucleoside monophosphates into cells for antiviral and anticancer therapies. This guide provides a comprehensive overview of the synthesis and key reactions of diethyl phosphoramidate, complete with experimental protocols, quantitative data, and visual diagrams to aid in research and development.
Physicochemical Properties
This compound is a white to light yellow crystalline solid or powder. It is soluble in organic solvents like dichloromethane (B109758) and ether, but has limited solubility in water. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1068-21-9 | |
| Molecular Formula | C₄H₁₂NO₃P | |
| Molecular Weight | 153.12 g/mol | |
| Melting Point | 51-53 °C | |
| Boiling Point | 140 °C at 3 mmHg | |
| Density | 1.133 g/cm³ |
Synthesis of this compound
Several synthetic routes to this compound have been established, with the most common methods starting from diethyl phosphite (B83602) or phosphorus oxychloride.
Synthesis from Diethyl Phosphite (Atherton-Todd Reaction)
The Atherton-Todd reaction is a classical method for the formation of phosphoramidates from dialkyl phosphites. The reaction proceeds by the in-situ generation of a diethyl phosphorochloridate intermediate, which then reacts with an amine.
Caption: Atherton-Todd synthesis of this compound.
Experimental Protocol:
-
Materials: Diethyl phosphite, carbon tetrachloride, triethylamine (B128534), ammonia (gas or aqueous solution), anhydrous diethyl ether, silica (B1680970) gel.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add diethyl phosphite (1.0 eq) and anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add carbon tetrachloride (1.1 eq) and triethylamine (1.2 eq) to the stirred solution.
-
After the addition is complete, slowly bubble ammonia gas through the reaction mixture or add a concentrated aqueous solution of ammonia (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield this compound.
-
Synthesis from Phosphorus Oxychloride
A common and direct method for synthesizing dialkyl phosphoramidates involves the use of phosphorus oxychloride. The reaction proceeds in two steps: formation of the diethyl phosphorochloridate intermediate, followed by reaction with ammonia.
Caption: Synthesis from phosphorus oxychloride.
Experimental Protocol:
-
Materials: Phosphorus oxychloride (POCl₃), anhydrous ethanol, anhydrous pyridine, anhydrous diethyl ether, ammonia (gas or solution).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve phosphorus oxychloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of anhydrous ethanol (2.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Filter the mixture to remove the pyridinium (B92312) hydrochloride precipitate. The filtrate contains the crude diethyl phosphorochloridate.
-
Cool the filtrate back to 0 °C and slowly bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise.
-
Stir the reaction at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify by column chromatography on silica gel.
-
Key Reactions of this compound
This compound is a valuable reagent in various organic transformations.
Mannich-Type Reaction for α-Aminoalkyl Phosphonate Synthesis
This compound can be employed in a three-component Mannich-type reaction with an aldehyde and a chlorophosphite to synthesize N-phosphoramino α-aminophosphonates.
Caption: Mannich-type reaction for α-aminoalkyl phosphonates.
Role in ProTide (Prodrug) Technology
A significant application of phosphoramidate chemistry is in the ProTide (prodrugs of nucleotides) approach. In this strategy, a phosphoramidate moiety is used to mask the negative charges of a nucleotide monophosphate, facilitating its entry into cells. Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleotide. This compound derivatives are key intermediates in the synthesis of these pronucleotides.
Quantitative Data
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectra available on PubChem | |
| ¹³C NMR | Spectra available on PubChem | |
| IR | Spectra available on PubChem and NIST WebBook | |
| Mass Spec | Data available on NIST WebBook |
Note: Specific peak assignments and coupling constants should be referenced from the original spectral data.
Conclusion
This compound is a cornerstone reagent in organophosphorus chemistry with growing importance in medicinal chemistry and drug development. The synthetic methods and reactions outlined in this guide provide a solid foundation for researchers and scientists working with this versatile compound. The detailed protocols and compiled data aim to facilitate its synthesis and application in the laboratory, ultimately contributing to advancements in various scientific fields.
Diethyl Phosphoramidate: A Versatile Precursor for Novel Agrochemicals
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Diethyl phosphoramidate (B1195095), a key organophosphorus intermediate, has emerged as a valuable precursor in the synthesis of a diverse range of agrochemicals. Its inherent reactivity and the ability to introduce a phosphoramidate moiety into various molecular scaffolds have led to the development of novel fungicides and insecticides. This technical guide provides a comprehensive overview of the synthesis of agrochemicals derived from diethyl phosphoramidate, with a focus on detailed experimental protocols, quantitative data, and the underlying chemical pathways.
Core Precursor: this compound
This compound [(C₂H₅O)₂P(O)NH₂] is a bifunctional molecule containing both ester and amide groups attached to a central phosphorus atom. This structure allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex molecules with desired biological activities.
| Property | Value |
| CAS Number | 1068-21-9[1] |
| Molecular Formula | C₄H₁₂NO₃P[1] |
| Molecular Weight | 153.12 g/mol [1] |
| Appearance | Colorless to pale yellow liquid or solid[1] |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; limited solubility in water[1] |
Synthetic Pathways to Agrochemicals
The primary route for synthesizing potent agrochemicals from this compound involves its reaction with various electrophiles, leading to the formation of a wide array of derivatives. A particularly fruitful pathway is the condensation reaction with aldehydes, followed by the introduction of fungitoxic or insecticidal moieties.
General Workflow for the Synthesis of Novel Fungicides
A key strategy involves a two-step process starting with the condensation of this compound with an aldehyde, such as chloral, to form a reactive intermediate. This intermediate is then further functionalized to yield the final active compound.
References
Methodological & Application
Application Notes & Protocols: Synthesis of α-Aminoalkylphosphonates using Diethyl Phosphoramidate
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Aminoalkylphosphonates are synthetic analogues of α-amino acids, where a planar carboxylic acid group is replaced by a tetrahedral phosphonate (B1237965) moiety.[1] This structural alteration makes them crucial in medicinal chemistry as they act as effective enzyme inhibitors and have a wide range of biological activities, including anticancer, antiviral, antibacterial, and herbicidal properties.[1][2][3][4] Their role as bioisosteres of amino acids allows them to mimic the transition state of peptide bond hydrolysis, making them potent inhibitors of various proteases.[1][5]
The most common method for synthesizing α-aminoalkylphosphonates is the Kabachnik-Fields reaction, a one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and a dialkyl phosphite (B83602).[1][6] A variation of this reaction utilizes diethyl phosphoramidate (B1195095), which conveniently combines the amine and phosphite source into a single reagent.[7][8] This simplifies the process to a two-component reaction with a carbonyl compound, offering a more streamlined pathway to the target molecules. This document provides detailed protocols and data for the synthesis of α-aminoalkylphosphonates using diethyl phosphoramidate.
Reaction Pathway
The synthesis of α-aminoalkylphosphonates using this compound proceeds through a mechanism analogous to the "imine pathway" of the Kabachnik-Fields reaction.[1] The reaction involves the initial condensation of the aldehyde or ketone with this compound to form a reactive N-phosphorylated imine intermediate. This is followed by a nucleophilic attack, likely an intramolecular rearrangement, where the phosphorus atom adds to the electrophilic carbon of the imine, yielding the final α-aminoalkylphosphonate product.
Caption: Proposed reaction pathway for the synthesis of α-aminoalkylphosphonates.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of α-aminoalkylphosphonates using this compound. They can be adapted for various carbonyl substrates and reaction conditions, including conventional heating and microwave assistance.
Protocol 1: General Catalyzed Synthesis
This protocol describes a standard method using a catalyst under conventional heating.
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.0 mmol)
-
Solvent (e.g., Acetonitrile, Dichloromethane, CCl₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add the carbonyl compound (1.0 mmol), this compound (1.0 mmol), and the catalyst (10 mol%).[1]
-
Add the solvent and stir the mixture at the appropriate temperature (e.g., 20°C to reflux).[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain the pure α-aminoalkylphosphonate.[1]
Protocol 2: Microwave-Assisted, Solvent-Free Synthesis
This protocol offers a green and efficient alternative that often leads to shorter reaction times and high yields.[6]
Materials:
-
Aldehyde or Ketone (1.0 mmol)
-
This compound (1.0 mmol)
-
Microwave-safe reaction vial
Procedure:
-
In a microwave vial, combine the carbonyl compound (1.0 mmol) and this compound (1.0 mmol).[1]
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a specified power and temperature until the reaction is complete (as monitored by TLC).
-
After cooling, dissolve the crude product in a suitable solvent like ethyl acetate.
-
Proceed with the work-up and purification steps as described in Protocol 1 (steps 5-7).
Caption: General experimental workflow for α-aminoalkylphosphonate synthesis.
Data Presentation
The following table summarizes representative yields for the synthesis of α-aminoalkylphosphonates. While specific data for the this compound reaction is limited, results from the closely related three-component Kabachnik-Fields reaction are included for comparison to demonstrate the general efficiency of this type of transformation.
| Entry | Carbonyl Compound | Amine Source | Phosphite Source | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio | Citation |
| 1 | Acetophenone | This compound | (included) | CCl₄, 20°C | 62 | 67:33 | [7] |
| 2 | Benzaldehyde | Aniline | Diethyl phosphite | TaCl₅-SiO₂ | Good (not specified) | - | [7] |
| 3 | 4-Cl-Benzaldehyde | Aniline | Diethyl phosphite | FeCl₃, THF | 84 | - | [9] |
| 4 | Benzaldehyde | Aniline | Diethyl phosphite | Amberlyst-15, MW | 92 | - | [9] |
| 5 | Benzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder, Reflux | 92 | - | [2] |
| 6 | 4-NO₂-Benzaldehyde | Aniline | Dimethyl phosphite | Orange Peel Powder, Reflux | 95 | - | [2] |
Note: The table illustrates that high yields are achievable for this class of reactions under various conditions, including the use of green catalysts and microwave irradiation.[2][9]
Applications in Drug Development
α-Aminoalkylphosphonates are of significant interest to the pharmaceutical industry due to their diverse biological activities.[10] Their structural similarity to α-amino acids allows them to function as potent inhibitors for a variety of enzymes by mimicking tetrahedral transition states.[1][5]
Key therapeutic areas include:
-
Anticancer Agents: Many α-aminophosphonate derivatives have demonstrated significant antiproliferative activity against various human cancer cell lines.[3][11] They can induce apoptosis and arrest the cell cycle.[3]
-
Antiviral Agents: These compounds are investigated as inhibitors of viral enzymes, such as HIV protease.[4]
-
Antibacterial/Antifungal Agents: The unique structure of α-aminophosphonates has led to the development of novel antibiotics and antifungals.[2][3]
-
Enzyme Inhibitors: They are widely used as tools in drug design to target enzymes like proteases, kinases, and synthases.[3][5] For example, nitrogen-containing bisphosphonates are well-known inhibitors of farnesyl pyrophosphate synthase, used in treating bone-resorption disorders.[5]
The synthetic methods described herein provide a reliable and efficient pathway for generating libraries of these valuable compounds for screening and development in various therapeutic programs.
References
- 1. benchchem.com [benchchem.com]
- 2. nanobioletters.com [nanobioletters.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel α-aminophosphonate derivates synthesis, theoretical calculation, Molecular docking, and in silico prediction of potential inhibition of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 6. Synthesis of α-Aminophosphonates and Related Derivatives; The Last Decade of the Kabachnik–Fields Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rgmcet.edu.in [rgmcet.edu.in]
- 8. scbt.com [scbt.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
- 11. Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Phosphoramidate as a Phosphorylating Agent for Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoramidates, organophosphorus compounds featuring a phosphorus-nitrogen (P-N) bond, are of significant interest in medicinal chemistry and drug development.[1] They serve as key structural motifs in various bioactive molecules, including antimicrobial, antiviral, and anticancer agents.[2] The "ProTide" approach, for instance, utilizes phosphoramidates as prodrugs to enhance the intracellular delivery and efficacy of parent drugs.[2]
While the topic specifies "diethyl phosphoramidate (B1195095) as a phosphorylating agent," it is crucial to clarify that diethyl phosphoramidate is typically the product of the phosphorylation of an amine. The reaction involves forming a P-N bond between an amine and a suitable phosphorus-containing reagent. This document provides detailed protocols for the synthesis of phosphoramidates from amines using common and effective phosphorylation methods.
Key Synthetic Methodologies
Two prominent methods for the synthesis of phosphoramidates from amines are the Atherton-Todd reaction and iodine-mediated oxidative coupling of H-phosphonates. These methods offer versatility and are widely applicable to a range of amine substrates.
Atherton-Todd Reaction
The Atherton-Todd reaction is a classic method for forming phosphoramidates by reacting a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride and a base.[3]
General Reaction Scheme:
Caption: General scheme of the Atherton-Todd reaction.
Experimental Protocol: Synthesis of a Dialkyl Phosphoramidate [1]
Materials:
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.0 eq)
-
Amine (e.g., pentylamine) (1.1 eq)
-
Carbon tetrachloride (CCl₄) (1.2 eq)
-
Triethylamine (B128534) (Et₃N) or another suitable base (1.2 eq)
-
Anhydrous diethyl ether or other suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dialkyl phosphite (1.0 eq) and the amine (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
While stirring, add triethylamine (1.2 eq) to the mixture.
-
Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC.
-
Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
-
Collect the fractions containing the desired product and concentrate them to yield the pure dialkyl phosphoramidate.
Iodine-Mediated Oxidative Coupling
This method provides an efficient, metal-free approach for the phosphorylation of amines and alcohols. It utilizes molecular iodine as a catalyst and an oxidant like hydrogen peroxide (H₂O₂) to facilitate the coupling of H-phosphonates with amines.[4]
Experimental Workflow:
Caption: Workflow for iodine-mediated phosphoramidate synthesis.
Experimental Protocol: Synthesis of Diethyl Benzylphosphoramidate [5]
Materials:
-
Benzylamine (B48309) (218 μL, 2.00 mmol)
-
Diethyl phosphite (129 μL, 1.00 mmol)
-
Copper(I) iodide (CuI) (38 mg, 0.20 mmol) - Note: While the general method is iodine-mediated, this specific protocol from the source utilizes a copper catalyst.
-
Acetonitrile (MeCN) (2 mL)
-
Chloroform (CHCl₃)
-
2M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., gradient of diethyl ether to 5-10% methanol (B129727) in dichloromethane)
Procedure:
-
To a stirring suspension of CuI (38 mg, 0.20 mmol) in MeCN (2 mL), add diethyl phosphite (129 μL, 1.00 mmol) and benzylamine (218 μL, 2.00 mmol).
-
Stir the mixture at 55 °C for 4-18 hours (monitor reaction progress).
-
After cooling to room temperature, dilute the mixture with CHCl₃ (50 mL).
-
Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).
-
Dry the organic layer over Na₂SO₄.
-
Remove the volatiles in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to isolate the pure diethyl benzylphosphoramidate.
Quantitative Data
The following table summarizes the yields of various phosphoramidates synthesized using different methods.
| Amine Substrate | Phosphorylating Agent | Method | Yield (%) | Reference |
| Aniline | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |
| Benzylamine | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |
| Cyclohexylamine | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |
| Diethylamine | Diethyl H-phosphonate | Phase-transfer catalysis | 35-93% | [2] |
| Benzylamine | Diethyl phosphite | Copper-catalyzed coupling | 67% | [5] |
| Morpholine | Diethyl phosphite | Copper-catalyzed coupling | - | [5] |
| Indoline | Diethyl H-phosphite | Iodine-mediated | 98% | [4] |
| 1,2,3,4-Tetrahydroisoquinoline | Diethyl H-phosphite | Iodine-mediated | 96% | [4] |
| Tryptamine | Diethyl H-phosphite | Iodine-mediated | 70% | [4] |
| Furfurylamine | Diethyl H-phosphite | Iodine-mediated | 92% | [4] |
| Dibenzylamine | Diethyl H-phosphite | Iodine-mediated | 78-95% | [4] |
Signaling Pathway Context: ProTide Prodrug Activation
Phosphoramidates are central to the ProTide technology, where they mask a nucleoside monophosphate. Intracellular enzymes cleave the phosphoramidate to release the active drug.
Caption: Simplified activation pathway of a ProTide prodrug.[6]
Conclusion
The phosphorylation of amines to yield phosphoramidates is a fundamental transformation in the synthesis of various biologically important molecules. The Atherton-Todd reaction and iodine-mediated coupling represent robust and versatile methods for achieving this transformation. The provided protocols offer a starting point for researchers in academic and industrial settings to synthesize these valuable compounds for applications in drug discovery and development. Careful optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rsc.org [rsc.org]
- 6. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocol for the Atherton-Todd synthesis of Diethyl phosphoramidate
Application Note & Protocol: Atherton-Todd Synthesis of Diethyl Phosphoramidate (B1195095)
Abstract
This document provides a comprehensive experimental protocol for the synthesis of diethyl phosphoramidate via the Atherton-Todd reaction. The Atherton-Todd reaction is a classical and effective method for forming a phosphorus-nitrogen (P-N) bond, converting dialkyl phosphites into the corresponding phosphoramidates in the presence of a halogenating agent and an amine.[1][2][3] This protocol details the necessary reagents, step-by-step procedure, safety precautions, and data presentation for the successful synthesis, workup, and purification of this compound.
Introduction
The Atherton-Todd reaction, first described in 1945 by F. R. Atherton, H. T. Openshaw, and A. R. Todd, provides a direct method for the synthesis of phosphoramidates from dialkyl phosphites.[1][4] The reaction typically involves treating a dialkyl phosphite (B83602) with an amine in the presence of carbon tetrachloride and a base.[1][2] The process proceeds through the in-situ formation of a reactive dialkyl chlorophosphate intermediate, which then readily reacts with an amine nucleophile to yield the desired phosphoramidate.[4][5] This methodology is foundational in organophosphorus chemistry and remains relevant for the synthesis of various biologically active molecules and prodrugs.
Reaction Scheme:
(C₂H₅O)₂P(O)H + CCl₄ + 2NH₃ → (C₂H₅O)₂P(O)NH₂ + CHCl₃ + NH₄Cl
Experimental Protocol
This section outlines the detailed methodology for the synthesis of this compound.
2.1 Materials and Equipment
-
Reagents:
-
Diethyl phosphite ((C₂H₅O)₂P(O)H)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous ammonia (B1221849) (NH₃), gas or a solution in an appropriate solvent
-
Anhydrous toluene (B28343) (or other inert solvent like Dichloromethane)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Gas inlet adapter/tube
-
Dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen gas)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
2.2 Safety Precautions
-
Carbon tetrachloride (CCl₄): Highly toxic, carcinogenic, and an ozone-depleting substance. Handle only in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
-
Diethyl phosphite: Can cause skin and eye irritation.
-
Triethylamine: Flammable and corrosive. Has a strong, unpleasant odor.
-
Anhydrous Ammonia: Corrosive and toxic. Handle with care in a fume hood.
-
The reaction can be exothermic.[1] Maintain proper temperature control, especially during the addition of reagents.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
2.3 Step-by-Step Procedure
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet connected to an inert gas line (Argon or Nitrogen).
-
Reagent Addition: Under an inert atmosphere, add anhydrous toluene to the flask. Add diethyl phosphite (1.0 eq.) followed by triethylamine (1.1 eq.). Stir the solution at room temperature.[6]
-
Chlorination: Add carbon tetrachloride (1.1 eq.) dropwise to the stirring solution.[6] An exothermic reaction may be observed. Use an ice bath to maintain the temperature below 30°C if necessary. Stir the mixture for 30 minutes at room temperature after the addition is complete.
-
Amination: Cool the reaction mixture to 0°C using an ice bath. Bubble anhydrous ammonia gas slowly through the solution for 1-2 hours, or add a solution of ammonia in a suitable solvent dropwise.[6] A white precipitate of ammonium (B1175870) chloride and triethylamine hydrochloride will form.
-
Reaction Completion: After the addition of ammonia, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup - Filtration: Filter the reaction mixture through a pad of celite to remove the precipitated salts. Wash the filter cake with a small amount of fresh solvent (toluene or dichloromethane).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography. The appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) should be determined by TLC analysis.
-
Characterization: Characterize the final product by NMR (³¹P, ¹H, ¹³C) and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table provides an example of reagent quantities for a synthesis starting with 10 mmol of diethyl phosphite.
| Reagent | Molecular Wt. ( g/mol ) | Equivalents | Moles (mmol) | Mass/Volume |
| Diethyl Phosphite | 138.10 | 1.0 | 10.0 | 1.38 g (1.29 mL) |
| Carbon Tetrachloride | 153.82 | 1.1 | 11.0 | 1.69 g (1.06 mL) |
| Triethylamine | 101.19 | 1.1 | 11.0 | 1.11 g (1.53 mL) |
| Anhydrous Ammonia | 17.03 | >2.0 | Excess | - |
Visualization
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Atherton-Todd reaction mechanism.
Caption: Atherton-Todd synthesis workflow.
References
- 1. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atherton-Todd reaction: mechanism, scope and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 5. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 6. benchchem.com [benchchem.com]
Application Notes: Synthesis of Diethyl Phosphoramidate via the Staudinger Reaction
Introduction
The Staudinger reaction, first described by Hermann Staudinger in 1919, is a mild and efficient chemical reaction for the reduction of organic azides to primary amines.[1][2] The reaction involves the treatment of an organic azide (B81097) with a tertiary phosphine (B1218219), such as triphenylphosphine, or a phosphite (B83602).[1][3] This process initially forms an iminophosphorane (or aza-ylide) intermediate, which can then be hydrolyzed to yield the corresponding primary amine and a phosphine oxide byproduct.[3][4] The formation of the highly stable phosphine oxide serves as a thermodynamic driving force for the reaction.[1]
This methodology has been adapted for the synthesis of phosphoramidates, a class of compounds of significant interest in medicinal chemistry and drug development, notably in the ProTide (prodrug) approach.[5] The Staudinger reaction provides a versatile and chemoselective route to form the crucial P-N bond under mild conditions, making it compatible with a wide range of sensitive functional groups.[6][7] Recent advancements have even led to catalyst- and solvent-free protocols, enhancing the reaction's efficiency and sustainability.[6] This document provides a detailed protocol for the preparation of diethyl phosphoramidate (B1195095) utilizing the Staudinger reaction between an organic azide and a trialkyl phosphite.
Reaction Mechanism
The mechanism of the Staudinger reaction for phosphoramidate synthesis begins with the nucleophilic attack of the trialkyl phosphite on the terminal nitrogen atom of the organic azide.[1][3] This addition forms a linear phosphazide (B1677712) intermediate. The phosphazide is generally unstable and rapidly undergoes cyclization to a four-membered transition state.[1][4] This intermediate then collapses, releasing a molecule of dinitrogen (N₂), a thermodynamically highly favorable process that drives the reaction forward.[2] The resulting product is an iminophosphorane. In the context of using a trialkyl phosphite, this iminophosphorane can undergo a rearrangement (Arbuzov-like reaction) to form the stable phosphoramidate.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of phosphonamidate peptides by Staudinger reactions of silylated phosphinic acids and esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diethyl Phosphoramidate in Protecting Group Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide chemistry and drug development, the judicious use of protecting groups is paramount. The diethyl phosphoramidate (B1195095) group has emerged as a valuable tool for the temporary protection of primary and secondary amines. Its unique stability profile—robust under neutral to basic conditions yet readily cleavable under mild acidic conditions—offers a significant advantage in complex synthetic routes.[1] This document provides detailed application notes and experimental protocols for the utilization of diethyl phosphoramidate as a protecting group for amines.
The this compound protecting group is introduced via the corresponding diethyl phosphorochloridate, a reactive phosphorylating agent. The resulting N-P bond is stable to a variety of reaction conditions, allowing for chemical transformations on other parts of the molecule.[1] Deprotection is typically achieved through mild acid hydrolysis, which selectively cleaves the P-N bond to regenerate the free amine.[1]
Synthesis of Reagents
Protocol 1: Synthesis of Diethyl Phosphorochloridate
Diethyl phosphorochloridate is a key reagent for the introduction of the this compound protecting group. It can be synthesized from phosphorus oxychloride and ethanol (B145695).
Reaction Scheme:
Experimental Protocol:
-
To a dry, four-necked 250 mL round-bottom flask equipped with a mechanical stirrer, a thermometer, and an argon inlet, add triethylamine (B128534) (21.3 g, 210 mmol), tert-butyl methyl ether (75 mL), and ethanol (9.67 g, 210 mmol) at 20 °C.
-
Cool the mixture to below -5 °C using a cooling bath.
-
Add phosphorus oxychloride (15.3 g, 100 mmol) dropwise via a syringe over 10 minutes, maintaining the temperature below -5 °C.
-
Remove the cooling bath and stir the resulting white suspension vigorously for 5 hours at 20 °C.
-
Filter the mixture and rinse the solid with diethyl ether (3 x 100 mL).
-
Remove the solvents from the filtrate under reduced pressure.
-
Distill the resulting crude product under reduced pressure to afford diethyl phosphorochloridate as a colorless liquid.[2]
Typical Yield: 89%[2]
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz, δ): 1.37 (6H, t, J = 6.0 Hz), 4.16–4.30 (4H, m)[2]
-
¹³C NMR (CDCl₃, 75 MHz, δ): 15.6 (d, J = 7.5 Hz), 65.7 (d, J = 6.8 Hz)[2]
-
³¹P NMR (CDCl₃, 121 MHz, δ): 4.5[2]
Protocol 2: Synthesis of this compound
For applications where the phosphoramidate itself is the desired starting material, it can be synthesized from diethyl phosphite (B83602).
Reaction Scheme:
Experimental Protocol (General Procedure A):
-
To a stirring suspension of CuI (38 mg, 0.20 mmol) in acetonitrile (B52724) (2 mL), add diethyl phosphite (1.00 mmol) and the desired amine (2.00 mmol).
-
Stir the mixture at 55 °C for 4-18 hours.
-
Cool the reaction to room temperature and dilute with chloroform (B151607) (50 mL).
-
Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography.[3]
Protection of Amines
The protection of primary and secondary amines as diethyl phosphoramidates is typically achieved using diethyl phosphorochloridate in the presence of a non-nucleophilic base.
Protocol 3: General Procedure for the Protection of Amines
Reaction Scheme:
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the amine (1.0 eq) and pyridine (B92270) (1.2 eq) in anhydrous dichloromethane (B109758) (DCM) or diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl phosphorochloridate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of N-Diethyl Phosphoramidates
The cleavage of the this compound protecting group is efficiently carried out under mild acidic conditions.
Protocol 4: General Procedure for the Deprotection of N-Diethyl Phosphoramidates
Reaction Scheme:
Experimental Protocol:
-
Dissolve the N-diethyl phosphoramidate-protected amine in a suitable solvent such as dioxane or a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add a solution of 4M HCl in dioxane (5-10 equivalents) or an aqueous solution of trifluoroacetic acid (TFA) (e.g., TFA/H₂O 1:1).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting free amine by column chromatography or crystallization.
Quantitative Data Summary
The following table summarizes typical yields for the protection of various amines as diethyl phosphoramidates and their subsequent deprotection.
| Amine Substrate | Protection Yield (%) | Deprotection Yield (%) |
| Benzylamine | 85-95 | 80-90 |
| Aniline | 75-85 | 70-80 |
| Cyclohexylamine | 88-96 | 82-92 |
| Diethylamine | 80-90 | 75-85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Visualization of Experimental Workflows
Synthesis of Diethyl Phosphorochloridate
Caption: Workflow for the synthesis of diethyl phosphorochloridate.
Protection and Deprotection Cycle
Caption: General workflow for the protection and deprotection of amines.
Application in Multi-Step Synthesis: A Hypothetical Example
The this compound protecting group can be instrumental in the total synthesis of complex bioactive molecules. For instance, in the synthesis of a hypothetical natural product analog containing both a primary amine and a sensitive ester functionality, the amine can be selectively protected as a this compound. This allows for subsequent reactions, such as a Grignard addition to the ester, to be performed without affecting the amine. The final deprotection under mild acidic conditions would then unveil the target molecule.
Caption: A hypothetical multi-step synthesis utilizing this compound protection.
References
Application Notes and Protocols: The Use of Diethyl Phosphoramidate and Its Derivatives in the Synthesis of Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of diethyl phosphoramidate (B1195095) and its derivatives in the synthesis of peptide analogs, with a primary focus on the preparation of phosphotyrosine-containing peptides. These analogs are critical tools in studying signal transduction pathways, developing enzyme inhibitors, and designing novel therapeutics.
Introduction
Phosphorylation is a key post-translational modification that regulates a vast array of cellular processes. The synthesis of phosphorylated peptides, particularly those containing phosphotyrosine, is essential for dissecting these biological mechanisms and for developing targeted drugs. Diethyl phosphoramidate derivatives, such as di-tert-butyl N,N-diethylphosphoramidite, have emerged as efficient reagents for the site-specific phosphorylation of tyrosine residues during solid-phase peptide synthesis (SPPS). This "building block" approach, where a pre-phosphorylated and protected amino acid is incorporated into the peptide chain, is often preferred due to its high efficiency and yields.[1]
Phosphoramidate-based moieties are also utilized in prodrug strategies to enhance the cell permeability of phosphopeptide mimetics, which are often limited by the negative charge of the phosphate (B84403) group.[2][3] These prodrugs can be designed to release the active phosphorylated compound under specific physiological conditions.[2][3]
Key Applications
-
Synthesis of Phosphotyrosine-Containing Peptides: this compound derivatives are instrumental in the "phosphoramidite" method for synthesizing phosphotyrosine building blocks for SPPS.[4] This allows for the precise placement of a phosphotyrosine residue within a peptide sequence.
-
Development of Phosphatase-Resistant Analogs: The synthesis of non-hydrolyzable phosphotyrosine mimetics is crucial for creating stable inhibitors of protein tyrosine phosphatases (PTPs) and for studying SH2 and PTB domain interactions.[4][5]
-
Prodrug Design for Enhanced Cellular Uptake: Phosphoramidate-based prodrugs of phosphate-containing peptidomimetics have been developed to mask the charge of the phosphate group, thereby improving membrane permeability and intracellular delivery.[2]
Data Summary
The following table summarizes quantitative data from representative synthetic protocols for peptide analogs using this compound derivatives.
| Product | Reagent | Method | Yield | Purity | Reference |
| Fmoc-Tyr[PO(OtBu)₂]-OH | Di-tert-butyl diethylphosphoramidite | One-pot synthesis | 85% | N/A | |
| Phosphoramidate Prodrugs (8-10) | Phosphoramidic dichloride 3 | Convergent synthesis | N/A | N/A | [2] |
| Phosphoramidate-derived bioactive compound (19) | Trialkyl phosphite (B83602) and organic halides | In situ azide (B81097) generation | 60-96% | N/A | [6] |
| N-phosphorylated amino acids and peptides | This compound | N-phosphorylation labeling for MALDI-TOF MS | N/A | N/A | [6] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Fmoc-Tyr[PO(OtBu)₂]-OH
This protocol details the synthesis of a protected phosphotyrosine building block suitable for solid-phase peptide synthesis.
Materials:
-
Fmoc-Tyr-OH
-
N-methylmorpholine (NMM)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
1H-tetrazole
-
Di-tert-butyl diethylphosphoramidite
-
Tetrahydrofuran (THF), dry
-
14% aqueous tert-butyl hydroperoxide (tBuOOH)
-
10% aqueous sodium metabisulfite (B1197395) (Na₂S₂O₅)
Procedure:
-
To a solution of Fmoc-Tyr-OH (1.5 mmol) in dry THF (3 mL), add NMM (1.5 mmol) in dry THF (1 mL) followed by TBDMSCl (1.43 mmol) in THF (1 mL) at room temperature.
-
After 3 minutes, add 1H-tetrazole (7.0 mmol) in one portion, followed by the addition of di-tert-butyl diethylphosphoramidite (3.0 mmol) in THF (1 mL) at room temperature.
-
After 30 minutes, cool the solution to -58°C and add 14% aqueous tBuOOH (4.0 mmol).
-
After 30 minutes at -58°C, add 10% aqueous Na₂S₂O₅ (10 mL) at 0°C and stir the mixture rapidly at room temperature for 30 minutes.
-
Perform a standard aqueous work-up and purify the product by chromatography to yield Fmoc-Tyr[PO(OtBu)₂]-OH.
Visualizations
Synthesis of a Phosphotyrosine Building Block
Caption: Workflow for the one-pot synthesis of a protected phosphotyrosine building block.
General Workflow for Phosphopeptide Synthesis via the Building Block Approach
Caption: Solid-phase synthesis of a phosphopeptide using a pre-formed building block.
Signaling Pathway Context: SH2 Domain Recognition
Caption: Interaction of a phosphotyrosine peptide with an SH2 domain-containing protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of Phosphotyrosine Peptidomimetic Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-specific incorporation of phosphotyrosine using an expanded genetic code - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
Diethyl Phosphoramidate (DEPA) as a Simulant for Chemical Warfare Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of diethyl phosphoramidate (B1195095) (DEPA) as a simulant for G-series chemical warfare agents (CWAs), such as Sarin (GB) and Soman (GD). DEPA is a suitable simulant due to its structural similarities to these nerve agents and its comparable mechanism of toxicity as a cholinesterase inhibitor, while being significantly less potent and therefore safer to handle in a laboratory setting. These guidelines are intended to support research in the development of countermeasures, detection technologies, and decontamination procedures.
Overview and Rationale for Use
Organophosphorus nerve agents like Sarin and Soman exert their toxic effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[1] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis characterized by symptoms such as convulsions, respiratory distress, and ultimately, death.[1] DEPA, a phosphoramidate, mimics this mechanism of action by also inhibiting acetylcholinesterase, making it a valuable tool for studying the effects of nerve agents and for testing the efficacy of protective measures.[2][3]
Data Presentation: Comparative Properties of DEPA, Sarin, and Soman
The selection of a simulant is critically dependent on the similarity of its physicochemical properties to the agent of interest. The following table summarizes key properties of DEPA, Sarin, and Soman.
| Property | Diethyl Phosphoramidate (DEPA) | Sarin (GB) | Soman (GD) |
| Molecular Formula | C4H12NO3P | C4H10FO2P | C7H16FO2P |
| Molecular Weight ( g/mol ) | 153.12[4] | 140.09 | 182.18 |
| Appearance | Colorless to pale yellow liquid or solid[4] | Colorless liquid | Colorless liquid |
| Melting Point (°C) | 51-53 | -56 | -42 |
| Boiling Point (°C) | 140 (at 3 mmHg) | 158 | 198 |
| Vapor Pressure (mmHg at 25°C) | Low (specific value not readily available) | 2.9 | 0.4 |
| Solubility | Soluble in organic solvents, limited in water[4] | Miscible with water and organic solvents | Sparingly soluble in water, soluble in organic solvents |
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mechanism of toxicity for DEPA and G-series nerve agents is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. This leads to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.
Experimental Protocols
The following are generalized protocols that can be adapted for specific research needs.
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay
This protocol is used to determine the inhibitory potency of DEPA on acetylcholinesterase activity.
Materials:
-
This compound (DEPA)
-
Purified human acetylcholinesterase (AChE)
-
Acetylthiocholine (ATCh) as substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DEPA in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and create a series of dilutions in phosphate buffer.
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare solutions of ATCh and DTNB in phosphate buffer.
-
-
Assay:
-
To the wells of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 25 µL of the DEPA dilutions to the respective wells. Include a control well with buffer only.
-
Add 25 µL of the AChE solution to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for the interaction between DEPA and AChE.
-
Initiate the reaction by adding 100 µL of a solution containing both ATCh and DTNB.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each DEPA concentration.
-
Determine the percentage of inhibition for each concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the DEPA concentration to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Protocol 2: Evaluation of Decontamination Efficacy on Material Surfaces
This protocol outlines a method for assessing the effectiveness of a decontamination solution on a material surface contaminated with DEPA.
Materials:
-
This compound (DEPA)
-
Material coupons (e.g., painted metal, fabric, rubber)
-
Decontamination solution to be tested
-
Solvent for extraction (e.g., isopropanol)
-
Gas chromatograph-mass spectrometer (GC-MS) or other suitable analytical instrument
-
Micropipettes
-
Swabs
Procedure:
-
Contamination:
-
Apply a known amount of DEPA (e.g., 10 µL of a standard solution) to the center of the material coupon.
-
Allow the simulant to set for a specified period (e.g., 15 minutes).
-
-
Decontamination:
-
Apply the decontamination solution to the contaminated area according to the manufacturer's instructions (e.g., spray, wipe).
-
Allow the specified contact time.
-
If required, rinse the surface with water and allow it to dry.
-
-
Extraction and Analysis:
-
Swab the decontaminated area with a swab wetted with the extraction solvent.
-
Extract the DEPA from the swab into a known volume of solvent.
-
Analyze the extract using GC-MS to quantify the amount of residual DEPA.
-
-
Calculation of Efficacy:
-
Calculate the percentage of DEPA removed by the decontamination process compared to a control (contaminated coupon with no decontamination).
-
Protocol 3: Performance Testing of Vapor Detectors
This protocol describes a method for challenging a chemical agent detector with a known concentration of DEPA vapor.
Materials:
-
This compound (DEPA)
-
Vapor generator (e.g., syringe drive with a heated injector or a permeation tube system)[5]
-
Test chamber with controlled temperature, humidity, and airflow
-
Chemical agent detector to be tested
-
Reference analytical method for vapor concentration measurement (e.g., sorbent tube sampling followed by GC-MS analysis)
Procedure:
-
Vapor Generation:
-
Set up the vapor generator to produce a stable and known concentration of DEPA vapor.[5] This may involve heating liquid DEPA to increase its vapor pressure and then diluting the vapor with a carrier gas to achieve the target concentration.
-
-
Detector Testing:
-
Place the detector inlet within the test chamber.
-
Introduce the DEPA vapor into the chamber at the target concentration.
-
Monitor and record the detector's response, including alarm time, reported concentration, and recovery time after the vapor challenge is stopped.
-
-
Reference Measurement:
-
Simultaneously with the detector testing, collect a sample of the vapor from the test chamber using a sorbent tube or other appropriate sampling method.
-
Analyze the collected sample using a calibrated reference method to confirm the actual vapor concentration.
-
-
Data Evaluation:
-
Compare the detector's readings to the reference measurements to assess its accuracy, sensitivity, and response time.
-
Safety Precautions
While DEPA is significantly less toxic than actual nerve agents, it is still a hazardous chemical and a cholinesterase inhibitor. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All work with DEPA should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for DEPA for detailed handling and disposal information.
Conclusion
This compound serves as a valuable and safer simulant for G-series nerve agents, enabling crucial research and development in the areas of chemical defense and medical countermeasures. The protocols and data provided in this document are intended to facilitate the effective and safe use of DEPA in a laboratory setting. Researchers should adapt these generalized protocols to their specific experimental needs and always adhere to strict safety guidelines.
References
Application Note: Purification of Diethyl Phosphoramidate by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of diethyl phosphoramidate (B1195095) using column chromatography. Diethyl phosphoramidate and related compounds are susceptible to hydrolysis on standard silica (B1680970) gel; therefore, this guide emphasizes the use of a deactivated stationary phase to ensure high purity and yield. The provided methodology is applicable for the purification of various phosphoramidates in research and drug development settings.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules and organophosphorus compounds. Its purification can be challenging due to the lability of the P-N bond, which is susceptible to cleavage by acidic media, including the silanol (B1196071) groups on the surface of standard silica gel. This can lead to low yields and impure final products. This protocol describes a robust method for the purification of this compound using column chromatography on silica gel deactivated with triethylamine (B128534), a common and effective technique to neutralize the acidic sites on the stationary phase.
Key Experimental Considerations
Successful purification of this compound by column chromatography hinges on the following key considerations:
-
Stationary Phase: Standard silica gel can cause decomposition of the product. It is crucial to use silica gel that has been deactivated with a base, such as triethylamine (TEA).[1] Neutral alumina (B75360) can be considered as a less harsh alternative stationary phase.[1]
-
Mobile Phase: A gradient of a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) in a non-polar solvent (e.g., hexane) is typically effective. The addition of a small percentage (1-2%) of triethylamine to the mobile phase is highly recommended to prevent product degradation on the column.[1]
-
Monitoring the Separation: Thin-layer chromatography (TLC) should be used to determine the optimal solvent system and to monitor the fractions collected from the column. An ideal Rf value for the target compound is typically between 0.2 and 0.4 to ensure good separation.[2][3]
Experimental Protocol
This protocol outlines the purification of crude this compound using flash column chromatography on deactivated silica gel.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Triethylamine (TEA)
-
Hexane (B92381) (or other non-polar solvent)
-
Ethyl acetate (or other moderately polar solvent)
-
Dichloromethane (for slurry packing)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
-
Rotary evaporator
Procedure:
-
Preparation of Deactivated Silica Gel:
-
Packing the Column:
-
Secure the chromatography column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Allow the solvent to drain while gently tapping the column to ensure even packing of the stationary phase.
-
Once the silica gel has settled, add a thin layer of sand to the top to protect the surface.
-
Drain the excess solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a suitable solvent.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial, non-polar mobile phase (e.g., 100% hexane with 1% TEA).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.
-
Collect fractions in individual tubes.
-
-
Monitoring the Purification:
-
Monitor the collected fractions using TLC. Spot a small amount from each fraction on a TLC plate and develop it in a suitable solvent system (e.g., the elution solvent).
-
Visualize the spots under a UV lamp or by staining.
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
-
Purity and Yield Assessment:
-
Determine the yield of the purified product.
-
Assess the purity using analytical techniques such as NMR spectroscopy or HPLC.
-
Data Presentation
The following table summarizes typical parameters and expected results for the purification of phosphoramidates by column chromatography, based on literature for related compounds.
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica gel (deactivated with 1-2% triethylamine) | [1] |
| Mobile Phase | Hexane/Ethyl Acetate gradient (with 1-2% triethylamine) or Dichloromethane/Methanol gradient | [1][4][5] |
| Typical Yield | 31-96% (after column chromatography for related P-N compounds) | [6][7] |
| Example Rf Value | ~0.37 (for Diethyl p-anisidinephosphonate in 5% MeOH in CH2Cl2) | [8] |
| Example Rf Value | ~0.29 (for Diethyl tert-butylphosphoramidate in 5% MeOH in CH2Cl2) | [8] |
Visualizations
Experimental Workflow for this compound Purification
Caption: A flowchart illustrating the key steps in the purification of this compound.
Troubleshooting
-
Low Yield: This is often due to decomposition on the column. Ensure the silica gel is properly deactivated and that triethylamine is included in the mobile phase.[1]
-
Poor Separation (Streaking or Tailing on TLC): This can also indicate decomposition or strong interaction with the stationary phase. In addition to deactivating the silica, consider using a different solvent system or neutral alumina.[1]
-
Compound Won't Elute: The mobile phase may not be polar enough. Gradually increase the polarity of the eluent.
Conclusion
The protocol described in this application note provides an effective method for the purification of this compound, minimizing degradation and maximizing yield. By employing a deactivated stationary phase and an appropriate mobile phase, researchers can obtain high-purity material suitable for subsequent synthetic steps and biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. silicycle.com [silicycle.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
Application Notes and Protocols: Scale-up Synthesis of Diethyl Phosphoramidate for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of diethyl phosphoramidate (B1195095). Diethyl phosphoramidate is a key intermediate in the synthesis of a variety of biologically active compounds, including antiviral and anticancer ProTide prodrugs.[1][2] The protocols described herein are based on established synthetic methodologies, offering reliable routes for producing this reagent in sufficient quantities for research and development purposes. This guide includes detailed experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic workflows.
Introduction
Phosphoramidates are a class of organophosphorus compounds containing a nitrogen-phosphorus bond. Their prominence in medicinal chemistry has grown significantly with the advent of ProTide (prodrugs of nucleotides) technology.[1] This approach utilizes a phosphoramidate moiety to mask the negative charges of a nucleotide monophosphate, facilitating its cellular uptake. Once inside the cell, enzymatic cleavage releases the active nucleotide.[1] this compound serves as a crucial building block in the synthesis of these and other complex molecules. The following protocols detail robust methods for its preparation on a laboratory scale.
Synthetic Methodologies
Several methods have been established for the synthesis of phosphoramidates. The selection of a particular method may depend on the starting materials available, desired scale, and safety considerations. Two common and effective methods for the synthesis of this compound are detailed below:
-
Reaction of Diethyl Chlorophosphate with Ammonia (B1221849): This is a direct and widely used method involving the reaction of a commercially available electrophilic phosphorus source with an ammonia source.[3]
-
Atherton-Todd Reaction: This classic method allows for the in situ generation of the reactive phosphorylating agent from diethyl phosphite (B83602), which is often more readily available and easier to handle than diethyl chlorophosphate.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound from Diethyl Chlorophosphate
This protocol describes the synthesis of this compound via the reaction of diethyl chlorophosphate with an excess of ammonia.
Materials:
-
Diethyl chlorophosphate
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve diethyl chlorophosphate (1.0 equivalent) in dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Ammonia Addition: Slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to the stirred solution via the dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by silica gel column chromatography.[1][4][5] The pure product is typically a colorless oil or a low-melting solid.
Protocol 2: Synthesis of this compound via Atherton-Todd Reaction
This protocol details the synthesis of this compound from diethyl phosphite and an amine source in the presence of a halogenating agent.
Materials:
-
Diethyl phosphite
-
Ammonia source (e.g., aqueous ammonia or ammonia gas)
-
Carbon tetrachloride (CCl₄) or other suitable chlorinating agent
-
Triethylamine (B128534) (Et₃N) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl phosphite (1.0 equivalent) and carbon tetrachloride (1.1 equivalents) in an anhydrous solvent.
-
Base and Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly and simultaneously add triethylamine (1.1 equivalents) and the ammonia source.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Work-up: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by silica gel column chromatography to yield pure this compound.[4]
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Diethyl Chlorophosphate | C₄H₁₀ClO₃P | 172.55 | Starting Material |
| Diethyl Phosphite | C₄H₁₁O₃P | 138.10 | Starting Material |
| Ammonia | NH₃ | 17.03 | Reagent |
| Carbon Tetrachloride | CCl₄ | 153.82 | Reagent |
| Triethylamine | C₆H₁₅N | 101.19 | Base |
| This compound | C₄H₁₂NO₃P | 153.12 | Product |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Protocol 1 | Protocol 2 (Atherton-Todd) |
| Key Reagents | Diethyl Chlorophosphate, Ammonia | Diethyl Phosphite, CCl₄, Ammonia |
| Solvent | Dichloromethane | Dichloromethane/Acetonitrile |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 12-16 hours |
| Typical Yield | 60-85% | 53-93%[4] |
| Purification | Column Chromatography | Column Chromatography[4] |
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless oil or white solid | |
| Melting Point | 51-53 °C | |
| Boiling Point | 140 °C / 3 mmHg | |
| Assay | ≥97% | [6] |
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound from diethyl chlorophosphate.
Caption: Workflow for the synthesis of this compound via the Atherton-Todd reaction.
Safety Precautions
-
Diethyl chlorophosphate is highly toxic and corrosive.[7][8] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Carbon tetrachloride is a toxic and environmentally hazardous substance. Handle with care and dispose of waste appropriately.
-
Organophosphorus compounds can be neurotoxic. Avoid inhalation, ingestion, and skin contact.
-
Always perform a thorough risk assessment before carrying out any chemical synthesis.
Conclusion
The protocols outlined in this document provide reliable and scalable methods for the synthesis of this compound in a laboratory setting. The choice between the direct reaction with diethyl chlorophosphate and the Atherton-Todd reaction will depend on reagent availability and specific experimental constraints. Proper purification by column chromatography is crucial to obtain a high-purity product suitable for subsequent applications in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 8. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting low yield in Diethyl phosphoramidate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of diethyl phosphoramidate (B1195095), with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing diethyl phosphoramidate?
A1: The primary methods for synthesizing this compound include the Atherton-Todd reaction, the Staudinger reaction, and variations involving different coupling reagents. The Atherton-Todd reaction involves the reaction of a dialkyl phosphite (B83602) with an amine in the presence of a halogenating agent (like carbon tetrachloride) and a base.[1][2] The Staudinger reaction utilizes the reaction of an organic azide (B81097) with a phosphite, followed by hydrolysis to form the phosphoramidate.[1] Other methods employ oxidative cross-coupling using various chlorinating or iodinating agents.[3][4]
Q2: What are the main factors that contribute to low yields in this compound synthesis?
A2: Low yields are often a result of several factors:
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Side Reactions: Formation of undesired byproducts such as pyrophosphates, H-phosphonates, trialkyl phosphates, and tetraalkyl diphosphates can significantly reduce the yield of the target product.[3][4]
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Moisture Sensitivity: Many of the reagents and intermediates are sensitive to moisture, which can lead to hydrolysis and the formation of inactive species.[3]
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Harsh Reaction Conditions: Some synthetic routes require conditions that can lead to the degradation of the product or starting materials.[4]
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Purification Challenges: The separation of this compound from reaction byproducts and unreacted starting materials can be difficult and may lead to product loss during purification steps like column chromatography.[3][5]
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Suboptimal Reagent Stoichiometry: Incorrect ratios of reactants can lead to incomplete reactions or an increase in side product formation.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, consider the following:
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Strict Anhydrous Conditions: Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of sensitive reagents.
-
Controlled Reagent Addition: Slow, dropwise addition of reagents, particularly the halogenating agent in the Atherton-Todd reaction, at controlled temperatures (e.g., 0 °C) can help to minimize side reactions.[1]
-
Choice of Reagents: The selection of the chlorinating or iodinating agent can impact the product distribution. For instance, using iodine in the presence of H₂O₂ has been reported as an effective method.[3][4]
-
Use of a Base: In reactions that generate acidic byproducts, the use of a non-nucleophilic base, such as triethylamine (B128534), is crucial to neutralize the acid and prevent acid-catalyzed side reactions.[1]
Q4: What is the best method for purifying crude this compound?
A4: Silica (B1680970) gel column chromatography is the most common method for purifying this compound.[1][3] The choice of eluent is critical for successful separation. A gradient of ethyl acetate (B1210297) in hexane (B92381) is often a good starting point.[5] For more polar impurities, a solvent system containing dichloromethane (B109758) and methanol (B129727) may be more effective.[5] It is also recommended to deactivate the silica gel with a small amount of a basic modifier like triethylamine (1-2%) in the eluent to prevent product degradation on the acidic silica surface.[5]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Moisture in the reaction | Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents and reagents. |
| Degraded Reagents | Use fresh, high-quality reagents. Verify the purity of starting materials, especially the dialkyl phosphite and the amine. |
| Ineffective Activation/Coupling | In the Atherton-Todd reaction, ensure the halogenating agent (e.g., CCl₄) is added slowly at a low temperature to allow for the in-situ formation of the reactive intermediate. For other coupling methods, verify the activity of the coupling agent. |
| Incorrect Reaction Temperature | Optimize the reaction temperature. Some reactions require initial cooling (e.g., 0 °C) followed by warming to room temperature.[1] Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal temperature profile. |
| Insufficient Reaction Time | Monitor the reaction to completion using an appropriate analytical technique (TLC, GC, or NMR). Extend the reaction time if necessary. |
Issue 2: Multiple Spots on TLC of Crude Product (Significant Impurities)
| Possible Cause | Recommended Solution |
| Formation of Pyrophosphate or other Phosphorus Byproducts | This can be due to the presence of water or side reactions of the activated phosphorus intermediate. Maintain strict anhydrous conditions. The choice of coupling reagent and reaction conditions can also influence the formation of these byproducts. |
| Unreacted Starting Materials | Adjust the stoichiometry of the reactants. An excess of one reagent may be necessary to drive the reaction to completion, but this can also lead to more complex purification. |
| Degradation of Product on TLC Plate | If the silica on the TLC plate is too acidic, it can cause streaking or decomposition of the phosphoramidate. Spot the TLC plate and elute immediately. Consider pre-treating the TLC plate by dipping it in a solution of triethylamine in the eluent system. |
Issue 3: Low Yield After Column Chromatography
| Possible Cause | Recommended Solution |
| Product Degradation on Silica Gel | Phosphoramidates can be sensitive to the acidic nature of silica gel. Deactivate the silica gel by preparing the slurry with the eluent containing 1-2% triethylamine.[5] |
| Co-elution of Product and Impurities | Optimize the eluent system for better separation. A shallow gradient elution can improve the resolution between the product and closely eluting impurities.[5] |
| Product is too Polar or Non-polar for the Chosen Eluent | If the product does not move from the baseline, increase the polarity of the eluent. If it elutes with the solvent front, decrease the eluent polarity. |
| Irreversible Adsorption to Silica Gel | In some cases, the product may strongly adhere to the silica gel. Using a different stationary phase, such as neutral alumina, could be an alternative. |
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthetic Method | Key Reagents | Typical Yield Range | Advantages | Disadvantages | Reference |
| Atherton-Todd Reaction | Diethyl phosphite, Amine, CCl₄, Triethylamine | 30-75% | In-situ generation of the reactive intermediate avoids handling of moisture-sensitive phosphorochloridates. | Use of toxic CCl₄, formation of stoichiometric salt waste. | [3] |
| Staudinger Reaction | Triethyl phosphite, Organic azide, H₂O | 60-96% | High yields, avoids harsh halogenating agents. | Requires the synthesis and handling of potentially hazardous organic azides. | [4] |
| Iodine-mediated Cross-Coupling | Diethyl H-phosphonate, Amine, I₂, H₂O₂ | 31-96% | Milder conditions, avoids chlorinated solvents. | Can produce a mixture of byproducts, yields can be variable depending on the amine substrate. | [3][4] |
| Copper-catalyzed Aerobic Oxidation | Diethyl phosphite, Amine, CuI | 76-95% | Utilizes air as the oxidant, good yields for a range of amines. | Requires a metal catalyst which may need to be removed from the final product. | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via a Modified Atherton-Todd Reaction
This protocol is a general procedure and may require optimization for specific amines.
Materials:
-
Diethyl phosphite
-
Amine (e.g., ammonia, primary or secondary amine)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or other suitable anhydrous solvent
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl phosphite (1.0 eq) and the amine (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
While stirring, add triethylamine (1.2 eq) to the mixture.
-
Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride precipitate.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by silica gel column chromatography.
Protocol 2: Purification of this compound by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Triethylamine
-
Chromatography column, flasks for fraction collection
Procedure:
-
Prepare the Eluent: Prepare a stock solution of the desired eluent system (e.g., 80:20 hexane:ethyl acetate) and add 1-2% triethylamine to this mixture.
-
Pack the Column: Prepare a slurry of silica gel in the eluent and pack the chromatography column.
-
Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elute the Column: Begin elution with the prepared solvent system. If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent (e.g., increasing the percentage of ethyl acetate).
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low yield in this compound synthesis.
Caption: Reaction pathway for the Atherton-Todd synthesis of this compound.
References
Side products in Diethyl phosphoramidate synthesis and their removal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of diethyl phosphoramidate (B1195095).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diethyl phosphoramidate?
A1: The most prevalent methods for synthesizing this compound include the Atherton-Todd reaction, reaction of diethyl phosphorochloridate with ammonia (B1221849), and the Staudinger reaction. The Atherton-Todd reaction, which involves reacting diethyl phosphite (B83602) with an amine in the presence of a base and a halogenating agent like carbon tetrachloride, is widely used.[1][2][3] Another common route involves the reaction of diethyl phosphorochloridate with ammonia.[4] The Staudinger reaction offers an alternative pathway by reacting an organic azide (B81097) with a phosphite.[1]
Q2: What are the typical side products I can expect during the synthesis of this compound?
A2: Common side products include:
-
Triethylammonium (B8662869) hydrochloride: This salt precipitates during reactions using triethylamine (B128534) as a base.[1]
-
Diethyl hydrogen phosphate: This results from the hydrolysis of this compound, especially in the presence of moisture or acidic conditions.[5][6]
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Unreacted starting materials: Residual diethyl phosphite or other reactants may remain.
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Pyrophosphates: These can form under certain reaction conditions.[4]
-
Triethyl phosphate: This can arise from the oxidation of triethyl phosphite if it is used as a starting material.[7]
-
Organophosphorus anhydrides: These can be significant byproducts in some synthesis routes.[2]
Q3: How can I monitor the progress of my this compound synthesis?
A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC) and ³¹P NMR spectroscopy.[1][8] For TLC, a suitable eluent system (e.g., ethyl acetate (B1210297)/hexanes) can separate the product from the starting materials.[9] ³¹P NMR is particularly useful for observing the disappearance of the starting phosphorus-containing reagent and the appearance of the this compound product, each with a characteristic chemical shift.[10][11]
Q4: What is the expected yield for this compound synthesis?
A4: The yield of this compound can vary significantly depending on the synthetic method and reaction conditions. Yields ranging from 30% to over 90% have been reported in the literature for phosphoramidate syntheses.[2][4] Purification steps, such as column chromatography or recrystallization, will also impact the final isolated yield.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Moisture in reagents or glassware: Phosphoramidite chemistry is highly sensitive to moisture, which can hydrolyze starting materials and intermediates.[6][8] 2. Inactive reagents: The quality of starting materials, such as diethyl phosphite, can affect the reaction outcome. 3. Incomplete reaction: Insufficient reaction time or temperature.[8] | 1. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents.[6] 2. Use freshly opened or properly stored reagents. 3. Monitor the reaction by TLC or ³¹P NMR to ensure completion. If the reaction is sluggish, consider increasing the temperature or extending the reaction time, while being mindful of potential product degradation.[8] |
| Multiple Spots on TLC, Indicating a Mixture of Products | 1. Formation of side products: As listed in the FAQs, various side reactions can occur. 2. Degradation of the product: this compound can be unstable under certain conditions, such as on silica (B1680970) gel during chromatography or in the presence of acid.[12] | 1. Optimize reaction conditions to minimize side product formation (e.g., control temperature, use high-purity reagents). 2. Use a deactivated silica gel for column chromatography to minimize degradation.[12] Work up the reaction promptly and avoid prolonged exposure to acidic or harsh conditions. |
| Difficulty Removing Triethylammonium Hydrochloride Salt | 1. Incomplete filtration: The salt is often a fine precipitate that can be difficult to remove completely by simple filtration. 2. Solubility of the salt in the workup solvent. | 1. After filtration, wash the organic layer with water or a saturated aqueous solution of sodium bicarbonate to remove residual salt.[1][13] 2. If the product is not water-sensitive, an aqueous workup is the most effective method. Alternatively, washing the crude product with a solvent in which the salt is insoluble (like diethyl ether or THF) can be effective.[14] |
| Product is an Oil and Difficult to Purify by Crystallization | 1. Presence of impurities: Even small amounts of impurities can inhibit crystallization. 2. Inherent properties of the compound: this compound is a low-melting solid or an oil at room temperature.[15] | 1. Purify the crude product by column chromatography on silica gel to remove impurities.[2][4] 2. If the product remains an oil after chromatography, purification by distillation under reduced pressure may be an option.[2][7] |
Quantitative Data Summary
The following table summarizes typical yields for phosphoramidate synthesis based on various methods reported in the literature. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Synthesis Method | Purification Method | Reported Yield Range | Reference(s) |
| Atherton-Todd Reaction and modifications | Column Chromatography or Recrystallization | 30% - 93% | [2] |
| Oxidative Cross-Coupling | Column Chromatography | 22% - 92% | [4] |
| Iodine-Mediated Synthesis | Column Chromatography | 31% - 96% | [4] |
| From Diethyl Hydrogen Phosphate | Not specified | 59% - 91% | [4][16] |
| Azide-based Routes | Column Chromatography or Vacuum Distillation | 60% - 96% | [2][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Atherton-Todd Reaction
This protocol provides a general procedure for the synthesis of this compound from diethyl phosphite and ammonia.
Materials:
-
Diethyl phosphite
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Ammonia (gas or solution in a suitable solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl phosphite (1.0 eq) in anhydrous diethyl ether. Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reagents: While stirring, add triethylamine (1.2 eq) to the mixture. Subsequently, add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.[1]
-
Formation of Diethyl Phosphorochloridate: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the diethyl phosphorochloridate intermediate can be monitored by TLC.
-
Ammonolysis: Cool the mixture back to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, filter the mixture to remove the precipitated triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.[1]
Protocol 2: Removal of Triethylammonium Hydrochloride
-
Filtration: After the reaction, filter the reaction mixture through a pad of celite to remove the bulk of the precipitated triethylammonium hydrochloride.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash with cold water or 1N HCl to remove any remaining triethylamine and its salt.[17]
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure.
Visualizations
Caption: Workflow for this compound Synthesis via Atherton-Todd Reaction.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
Caption: Bioactivation Pathway of a Nucleoside Phosphoramidate Prodrug.[18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 4. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1068-21-9: this compound | CymitQuimica [cymitquimica.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. ジエチルホスホロアミダート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. epub.jku.at [epub.jku.at]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Diethyl Phosphoramidate Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl phosphoramidate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
1. Issue: Low or No Product Yield
Possible Causes and Solutions:
-
Moisture Contamination: Phosphoramidite (B1245037) precursors and many reagents used in the synthesis are highly sensitive to moisture. The presence of water can lead to the hydrolysis of starting materials and intermediates, significantly reducing the yield.
-
Inefficient Coupling: The key bond-forming step may not be proceeding efficiently.
-
Solution:
-
Activator Choice: For syntheses involving phosphoramidite chemistry, ensure the correct activator (e.g., tetrazole, DCI) is used and is fresh.
-
Reaction Time and Temperature: The reaction may require longer reaction times or optimization of the temperature. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or ³¹P NMR.
-
-
-
Reagent Degradation: Starting materials, especially the phosphorus source, may have degraded over time.
-
Solution: Use fresh or properly stored reagents. Check the purity of starting materials before use. Phosphoramidites, for example, have poor bench stability and are best used fresh or synthesized on-demand.[3]
-
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the amine is often used to drive the reaction to completion.[1]
-
2. Issue: Presence of Significant Impurities in the Crude Product
Possible Causes and Solutions:
-
Side Reactions: Several side reactions can lead to the formation of impurities. A common side product is the formation of organophosphorus anhydrides.[4][5]
-
Solution: The choice of synthetic route can minimize side reactions. For instance, modifications to the Atherton-Todd reaction have been developed to reduce anhydride (B1165640) formation.[5] Using a chlorinating agent like trichloroisocyanuric acid under base-free conditions can also be an efficient method.[4]
-
-
Oxidation of Phosphorus(III) Intermediates: If the synthesis proceeds through a P(III) intermediate (as in the phosphoramidite method), it can be susceptible to oxidation.
-
Solution: Maintain a strict inert atmosphere throughout the reaction and workup. Some purification methods, like chromatography on silica (B1680970) gel with metal impurities, can promote oxidation.[6]
-
-
Incomplete Reactions: Unreacted starting materials will be present as impurities.
-
Solution: Monitor the reaction to ensure it goes to completion. If the reaction stalls, re-evaluate the reaction conditions (temperature, catalyst, etc.).
-
3. Issue: Difficulty in Product Purification
Possible Causes and Solutions:
-
Co-elution of Impurities: The product and impurities may have similar polarities, making separation by column chromatography challenging.
-
Solution:
-
Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography. A gradient elution might be necessary.[7]
-
Alternative Purification Methods: Consider other purification techniques such as recrystallization or distillation if the product is amenable.
-
-
-
Product Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes cause the degradation of acid-sensitive products.
-
Solution: Deactivate the silica gel by washing it with a solvent mixture containing a small amount of a basic modifier like triethylamine (B128534) before use.[6]
-
Frequently Asked Questions (FAQs)
1. What are the most common synthetic routes to prepare this compound?
The primary synthetic routes include:
-
The Atherton-Todd Reaction: This method typically involves the reaction of a dialkyl phosphite (B83602) (like diethyl phosphite) with an amine in the presence of a base and a halogenating agent (e.g., carbon tetrachloride).[1][2]
-
Synthesis from Phosphorus Oxychloride: This is a direct method where phosphorus oxychloride (POCl₃) is reacted with two equivalents of an alcohol, followed by reaction with an amine.[2]
-
The Staudinger Reaction: This reaction involves the treatment of an organic azide (B81097) with a phosphite to form an iminophosphorane, which is then hydrolyzed to the phosphoramidate.[1]
-
Oxidative Cross-Coupling Reactions: These methods can be catalyzed by metals like copper or mediated by agents like iodine.[4][5][7]
2. What are typical reaction conditions for the Atherton-Todd reaction?
A general procedure involves dissolving the dialkyl phosphite and the amine in an anhydrous solvent like diethyl ether or toluene (B28343) under an inert atmosphere. The mixture is often cooled to 0°C before the dropwise addition of a base (like triethylamine) and a halogenating agent (like carbon tetrachloride). The reaction is then typically stirred at room temperature or gently heated.[1][2]
3. How can I monitor the progress of the reaction?
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of starting materials and the appearance of the product.
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a very powerful technique for monitoring reactions involving phosphorus-containing compounds, as the chemical shift is highly sensitive to the chemical environment of the phosphorus atom.
Experimental Protocols
Protocol 1: Synthesis of a Dialkyl Phosphoramidate via the Atherton-Todd Reaction [1]
-
Materials:
-
Dialkyl phosphite (e.g., diethyl phosphite) (1.0 eq)
-
Amine (1.1 eq)
-
Triethylamine (1.2 eq)
-
Carbon tetrachloride (1.1 eq)
-
Anhydrous diethyl ether
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dialkyl phosphite and the amine dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to 0°C using an ice bath.
-
While stirring, add triethylamine to the mixture.
-
Slowly add carbon tetrachloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Copper-Catalyzed Synthesis of this compound [7]
-
Materials:
-
Copper(I) iodide (CuI) (0.20 mmol)
-
Diethyl phosphite (1.00 mmol)
-
Amine (2.00 mmol)
-
Acetonitrile (MeCN) (2 mL)
-
-
Procedure:
-
To a stirring suspension of CuI in MeCN, add the diethyl phosphite and the amine.
-
Stir the mixture at 55°C for 4-18 hours.
-
Cool the reaction to room temperature and dilute with chloroform (B151607) (CHCl₃).
-
Wash the organic layer with 2M HCl and saturated NaHCO₃.
-
Dry the organic layer with anhydrous sodium sulfate (Na₂SO₄).
-
Remove the volatiles in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Data Presentation
Table 1: Template for Recording Reaction Conditions and Yields
| Entry | Phosphorus Source (eq) | Amine (eq) | Catalyst/Reagent (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Diethyl Phosphite (1.0) | Ammonia (1.1) | CCl₄ (1.1), Et₃N (1.2) | Toluene | 25 | 4 | |
| 2 | Diethyl Phosphite (1.0) | Benzylamine (2.0) | CuI (0.2) | MeCN | 55 | 18 | |
| 3 | POCl₃ (1.0) | Ethanol (2.0), then NH₃ | Pyridine (2.0) | Diethyl Ether | 0 to 25 | 12 |
Note: This table is a template for recording experimental results. Specific yields will vary based on the exact substrates and reaction scale.
Visualizations
References
Preventing hydrolysis of Diethyl phosphoramidate during synthesis and storage
Welcome to the technical support center for diethyl phosphoramidate (B1195095). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis during the synthesis and storage of this important compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of diethyl phosphoramidate hydrolysis during synthesis?
A1: this compound is susceptible to hydrolysis, particularly under acidic conditions. The primary causes of hydrolysis during synthesis are:
-
Presence of moisture: Water in solvents, reagents, or glassware can readily hydrolyze the P-N bond.
-
Acidic conditions: Acidic catalysts or acidic byproducts can significantly accelerate the rate of hydrolysis.
-
Elevated temperatures: Higher reaction temperatures can increase the rate of hydrolysis, especially in the presence of water or acid.
-
Prolonged reaction times: Extended reaction times can increase the exposure of the product to hydrolytic conditions.
Q2: How can I minimize hydrolysis during the synthesis of this compound?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous and neutral or slightly basic conditions throughout the synthesis. Key recommendations include:
-
Use anhydrous solvents and reagents: Ensure all solvents are freshly distilled and dried over suitable drying agents. Reagents should be of high purity and handled under an inert atmosphere.
-
Flame-dry glassware: All glassware should be flame-dried under vacuum or oven-dried and cooled under a stream of inert gas (e.g., argon or nitrogen) before use.
-
Inert atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the reaction vessel.
-
Control of pH: Use non-acidic catalysts or add a non-nucleophilic base to neutralize any acidic byproducts that may form.
-
Temperature control: Maintain the recommended reaction temperature and avoid excessive heating.
-
Monitor reaction progress: Use techniques like TLC or ³¹P NMR to monitor the reaction and avoid unnecessarily long reaction times.
Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?
A3: To prevent degradation during storage, this compound should be stored under the following conditions[1]:
-
Inert atmosphere: Store in a tightly sealed container under an inert gas like argon or nitrogen to exclude moisture and air.
-
Low temperature: Store at room temperature or lower, in a dark place[1].
-
Anhydrous environment: The storage container should be dry, and the compound should be protected from any contact with moisture.
Q4: I am observing a low yield in my synthesis. What are the potential causes and how can I troubleshoot this?
A4: Low yields in this compound synthesis can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete reaction, product degradation (hydrolysis), and losses during workup and purification.
Q5: What are the common impurities I might encounter, and how can I remove them?
A5: Common impurities include unreacted starting materials, hydrolysis products (diethyl phosphate (B84403) and ammonia), and side products from the specific synthetic route used (e.g., pyrophosphates). Purification is typically achieved by:
-
Column chromatography: Silica (B1680970) gel chromatography is a common method for purifying this compound.
-
Distillation: If the compound is thermally stable, vacuum distillation can be an effective purification method.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used for purification.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product formation | Inactive reagents | Use fresh, high-purity starting materials. |
| Insufficient activation (in certain methods) | Ensure the activating agent is fresh and used in the correct stoichiometric amount. | |
| Incorrect reaction temperature | Verify and maintain the optimal reaction temperature as specified in the protocol. | |
| Presence of significant hydrolysis product (diethyl phosphate) | Moisture contamination | Rigorously dry all solvents, reagents, and glassware. Conduct the reaction under a strict inert atmosphere. |
| Acidic reaction conditions | Add a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) to neutralize any acid. Use non-acidic catalysts where possible. | |
| Formation of multiple unidentified byproducts | Side reactions due to incorrect stoichiometry | Carefully control the stoichiometry of the reactants. |
| Reaction temperature is too high | Optimize the reaction temperature to minimize side reactions. | |
| Difficulty in purifying the product | Co-elution of impurities during chromatography | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Thermal degradation during distillation | Use high vacuum to lower the boiling point. Ensure the distillation apparatus is properly set up to minimize heating time. |
Quantitative Data on Hydrolysis
Table 1: Half-life (t½) of Representative Phosphoramidates under Different Conditions
| Compound Class | pH | Temperature (°C) | Half-life (t½) |
| Aminoacyl Phosphoramidates | 7.5 | 37 | 2.4 - 288 hours |
| N-Alkyl Phosphoramidates | Acidic (e.g., 0.1 M HCl) | 25 | Minutes to hours |
| N-Alkyl Phosphoramidates | Neutral | 25 | Days to weeks |
| N-Alkyl Phosphoramidates | Basic | 25 | Generally stable |
Disclaimer: The data in this table is based on studies of various phosphoramidate compounds and is intended to provide a general understanding of their stability. Actual hydrolysis rates for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound via the Atherton-Todd Reaction
This protocol describes the synthesis of this compound from diethyl phosphite (B83602) and ammonia (B1221849) using the Atherton-Todd reaction.
Materials:
-
Diethyl phosphite
-
Carbon tetrachloride (CCl₄)
-
Anhydrous ammonia (gas or a solution in an anhydrous solvent)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, add diethyl phosphite (1.0 eq) and triethylamine (1.1 eq) dissolved in anhydrous diethyl ether under an argon atmosphere.
-
Chlorination: Cool the mixture to 0 °C in an ice bath. Slowly add carbon tetrachloride (1.1 eq) dropwise to the stirred solution.
-
Amination: While maintaining the temperature at 0 °C, bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia in anhydrous diethyl ether dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or ³¹P NMR.
-
Workup: Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate. Wash the precipitate with anhydrous diethyl ether.
-
Extraction: Combine the filtrate and the washings. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
Protocol 2: Synthesis of this compound from Phosphorus Oxychloride
This protocol outlines the synthesis of this compound starting from phosphorus oxychloride.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous ethanol (B145695)
-
Anhydrous ammonia (gas or a solution in an anhydrous solvent)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of Diethyl Phosphorochloridate: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add phosphorus oxychloride (1.0 eq) dissolved in anhydrous diethyl ether. Cool the solution to 0 °C.
-
Slowly add a solution of anhydrous ethanol (2.0 eq) and pyridine (2.0 eq) in anhydrous diethyl ether dropwise to the stirred POCl₃ solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Isolation of Intermediate: Filter the reaction mixture under an inert atmosphere to remove the pyridinium (B92312) hydrochloride precipitate. Concentrate the filtrate under reduced pressure to obtain crude diethyl phosphorochloridate.
-
Amination: Dissolve the crude diethyl phosphorochloridate in fresh anhydrous diethyl ether and cool to 0 °C.
-
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in anhydrous diethyl ether dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Workup and Purification: Filter the reaction mixture to remove the ammonium (B1175870) chloride precipitate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the product by vacuum distillation or column chromatography.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Decision tree for selecting optimal storage conditions.
References
Common impurities in commercial Diethyl phosphoramidate
This technical support center is designed for researchers, scientists, and drug development professionals using commercial Diethyl phosphoramidate (B1195095) in their experiments. It provides troubleshooting guidance and answers to frequently asked questions to address common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the potential common impurities in commercial Diethyl phosphoramidate?
A1: Commercial this compound may contain several types of impurities stemming from its synthesis, handling, or storage. These can be broadly categorized as:
-
Starting Materials and Reagents: Residuals from the synthesis process, such as diethyl phosphite, amines, and solvents, may be present.
-
Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of impurities like pyrophosphates.[1]
-
Degradation Products: this compound is susceptible to hydrolysis, which can result in the formation of diethyl phosphate (B84403) and ammonia.[2] This process can be catalyzed by acidic conditions or the presence of moisture.[3]
Q2: How can I assess the purity of my this compound sample?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.[4] The most common methods include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR can provide structural confirmation of the main component and help identify major impurities.[7]
Q3: What are some common causes of reaction failures or inconsistencies when using this compound?
A3: Issues in reactions involving this compound can often be traced back to the quality of the reagent or the reaction conditions. Key factors include:
-
Reagent Purity: The presence of the impurities mentioned above can lead to side reactions, lower yields, and the formation of unexpected byproducts.
-
Moisture: Due to its sensitivity to hydrolysis, it is crucial to use anhydrous solvents and maintain an inert atmosphere during reactions.[2]
-
Reaction Temperature: Inappropriate temperatures can lead to degradation of the reagent or favor the formation of side products.
-
Choice of Base: The type and stoichiometry of the base used can significantly impact the reaction outcome.[8]
Q4: How should I properly store this compound to maintain its integrity?
A4: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen).[9] It is also advisable to keep it away from moisture and acidic conditions to prevent hydrolysis.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Reaction Yield | Reagent Degradation: The this compound may have degraded due to improper storage or handling. | Assess the purity of the this compound using GC-MS or NMR. If significant degradation is observed, use a fresh batch. |
| Suboptimal Reaction Conditions: The reaction temperature, time, or stoichiometry of reagents may not be ideal. | Optimize reaction conditions by systematically varying temperature, reaction time, and reagent ratios. Monitor the reaction progress using TLC or LC-MS. | |
| Presence of Water: Moisture in the reaction can hydrolyze the this compound.[2] | Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere. | |
| Unexpected Side Products | Impure Starting Material: The commercial this compound may contain impurities that participate in side reactions. | Purify the this compound using silica (B1680970) gel column chromatography before use. (See Experimental Protocols). |
| Incorrect Base: The choice of base can influence the reaction pathway.[8] | Experiment with different bases (e.g., organic vs. inorganic, sterically hindered vs. non-hindered) to minimize side product formation. | |
| Inconsistent Reaction Results | Batch-to-Batch Variation: The purity of the commercial this compound may vary between different lots. | Analyze each new batch of this compound for purity before use to ensure consistency. |
| Atmospheric Exposure: Repeated opening of the reagent container can introduce moisture and air, leading to degradation over time. | Aliquot the this compound into smaller, single-use containers under an inert atmosphere. |
Data Presentation
Table 1: Summary of Potential Impurities in Commercial this compound
| Impurity | Potential Source |
| Diethyl phosphite | Incomplete reaction during synthesis. |
| Triethylamine/Other amines | Residual base from synthesis.[9] |
| Diethyl phosphate | Hydrolysis of this compound.[2] |
| Ammonia | Hydrolysis of this compound.[2] |
| Pyrophosphates | Side reaction during synthesis.[1] |
| Residual Solvents | Incomplete removal after purification. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
This protocol provides a general procedure for the qualitative and quantitative analysis of impurities in a this compound sample.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a final concentration of 10 mg/mL.
-
Vortex the solution until the sample is completely dissolved.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/minute.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of each peak to estimate the relative abundance of each component.
-
Identify the main peak corresponding to this compound and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol describes a standard method for purifying crude this compound.
-
Slurry Preparation:
-
In a beaker, add silica gel to a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Stir the mixture to create a uniform slurry.
-
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a layer of sand on top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to separate compounds with different polarities.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for purity assessment of this compound by GC-MS.
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1068-21-9: this compound | CymitQuimica [cymitquimica.com]
- 3. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. epub.jku.at [epub.jku.at]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of Diethyl Phosphoramidate by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of diethyl phosphoramidate (B1195095) via recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of diethyl phosphoramidate.
| Problem | Potential Cause | Recommended Solution |
| This compound "oils out" and does not crystallize. | The melting point of this compound (51-53 °C) is relatively low. If the boiling point of the recrystallization solvent is higher than the melting point of the compound, it may separate as a liquid ("oil") instead of a solid.[1][2] | - Select a lower-boiling point solvent or a solvent mixture. - Try to dissolve the compound at a temperature below its melting point by using slightly more solvent. - Cool the solution very slowly to encourage crystal nucleation rather than oil formation.[2] |
| Poor or no crystal formation upon cooling. | The solution may be too dilute (excess solvent was used), or it is supersaturated without nucleation sites.[2] | - Concentrate the solution by evaporating some of the solvent and allow it to cool again.[2] - Induce crystallization by scratching the inside of the flask with a glass stirring rod at the solution's surface. - Add a "seed crystal" of pure this compound to the cooled solution. |
| Low recovery yield after recrystallization. | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The crystals were washed with a solvent that was not ice-cold. | - Use the minimum amount of hot solvent necessary to fully dissolve the compound. - To minimize premature crystallization, preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to reduce loss. |
| The recrystallized product is still impure. | - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent was not appropriate for effectively separating the target compound from its specific impurities. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth generally results in higher purity. - Perform a second recrystallization, potentially with a different solvent system. - Consider that some impurities may have very similar solubility profiles and may require other purification techniques like column chromatography. |
| Discoloration of the final product. | The crude material may contain colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: this compound is soluble in organic solvents like dichloromethane (B109758) and ether, with limited solubility in water.[3] A good recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Common solvent systems for phosphoramidates that could be effective include diethyl ether, or a mixed solvent system such as ethyl acetate/hexane or diethyl ether/hexane.[4][5] Solvent screening with small amounts of material is recommended to find the optimal solvent or solvent pair.
Q2: What is a typical yield for the recrystallization of this compound?
Q3: How can I assess the purity of this compound after recrystallization?
A3: The purity of the recrystallized this compound can be assessed using several analytical techniques. The most common methods include:
-
Melting Point Analysis: A sharp melting point range close to the literature value (51-53 °C) indicates high purity.[7] Impurities will typically broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can be used to identify and quantify impurities. Quantitative NMR (qNMR) can provide a precise measurement of purity.[8]
-
Chromatographic Methods: Techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can separate and quantify impurities. Commercial suppliers of this compound often use GC to determine purity.[3]
Q4: What are the common impurities in this compound synthesis?
A4: The synthesis of phosphoramidates can result in several types of impurities.[9] For this compound, potential impurities could include:
-
Unreacted starting materials, such as diethyl phosphite.
-
Byproducts from side reactions.
-
Hydrolysis products, such as diethyl phosphate, especially if exposed to moisture.[3] Recrystallization is effective at removing impurities with different solubility profiles than the desired product.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., diethyl ether, ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be used.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and gently heat the mixture on a hot plate with swirling until the solid completely dissolves. If using a two-solvent system, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
-
Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR) to confirm the purity of the recrystallized product.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to light yellow/orange powder or crystal | [3] |
| Melting Point | 51-53 °C | [7] |
| Solubility | Soluble in dichloromethane and ether; limited solubility in water | [3] |
Table 2: Purity Analysis Data (Hypothetical Example)
| Sample | Purity by GC (%) | Melting Point (°C) |
| Crude this compound | 90.5 | 48-51 |
| After 1st Recrystallization | 98.2 | 51-53 |
| After 2nd Recrystallization | 99.5 | 52-53 |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting common issues in this compound recrystallization.
References
- 1. mt.com [mt.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. CAS 1068-21-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 1068-21-9 [chemicalbook.com]
- 8. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of Polar Phosphoramidates
Welcome to the technical support center for challenges in the purification of polar phosphoramidates. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during the purification of these sensitive compounds.
Frequently Asked Questions (FAQs)
Q1: Why is my polar phosphoramidate (B1195095) streaking or sticking to the top of my silica (B1680970) gel column?
This is a very common issue stemming from the strong interaction between the polar phosphoramidate and the acidic silanol (B1196071) (Si-OH) groups on the surface of the silica gel. These interactions, primarily strong hydrogen bonds, can lead to poor elution, band tailing (streaking), or even irreversible adsorption of the compound onto the stationary phase. Highly polar impurities present in the crude mixture will also adhere strongly to the silica, further complicating the separation.
Q2: My phosphoramidate appears to be decomposing during purification on silica gel. What is happening and how can I prevent it?
Phosphoramidites and phosphoramidates are sensitive molecules that can degrade under the conditions of silica gel chromatography. The primary degradation pathways are:
-
Acid-Catalyzed Hydrolysis : The acidic nature of standard silica gel can catalyze the hydrolysis of the phosphoramidate P-N bond, often resulting in the formation of a highly polar H-phosphonate byproduct. This byproduct is significantly more polar and will typically remain at the baseline of a TLC plate.
-
Oxidation : Although less common, low-grade silica containing metal impurities can potentially catalyze the oxidation of P(III) phosphoramidites to their P(V) phosphoramidate counterparts.
To prevent decomposition, you can deactivate the silica gel by neutralizing its acidic silanol groups. This is typically done by adding a small amount of a basic modifier, like triethylamine (B128534) (TEA), to the mobile phase. Working quickly and avoiding prolonged exposure of the compound to the silica gel is also crucial.
Q3: What are the main alternatives to standard silica gel chromatography for purifying polar phosphoramidates?
When standard silica gel chromatography fails, several alternative techniques can be employed:
-
Reversed-Phase Chromatography (RPC) : This is a powerful technique for polar compounds. It uses a non-polar stationary phase (like C18-modified silica) and a polar mobile phase (typically water/acetonitrile or water/methanol mixtures). Hydrophobic compounds are retained longer, while polar compounds elute earlier, often reversing the elution order seen in normal-phase chromatography. This method is excellent for separating polar compounds from less polar impurities.
-
Liquid-Liquid Extraction (LLE) : For larger-scale purifications, a multi-stage liquid-liquid extraction process can be highly effective and avoids the degradation issues associated with silica gel. This technique separates compounds based on their differential partitioning between two immiscible liquid phases, such as a polar phase (e.g., DMF/water) and an apolar phase (e.g., toluene (B28343)/hexane).
-
Ion-Exchange Chromatography : This method can be used to remove any remaining ionic impurities after a primary purification step like reversed-phase chromatography.
-
Deactivated Silica Gel : This is a modification of normal-phase chromatography rather than a true alternative. The silica is "deactivated" by adding a base like triethylamine to the eluent to minimize acid-catalyzed degradation.
Q4: I'm seeing two spots on my TLC for my phosphoramidate product, and they are difficult to separate. What are they?
If your synthesis involves a chiral center in the starting material or creates one at the phosphorus atom, you are likely seeing a mixture of two diastereomers. Diastereomers have different physical properties and can exhibit different Rf values on a TLC plate because their different 3D shapes lead to different interactions with the stationary phase. Separating these can be challenging and often requires careful optimization of the chromatographic conditions or the use of high-performance liquid chromatography (HPLC).
Q5: A new, highly polar spot appeared on my TLC plate after running a column, which wasn't in the crude NMR. What is it?
This is a strong indication that your compound is degrading on the silica gel. The new spot, which typically stays at the baseline (Rf ≈ 0), is most likely the corresponding H-phosphonate, formed via hydrolysis of your phosphoramidate on the acidic silica. You can confirm this by running a 2D TLC: run the plate once, turn it 90 degrees, and elute it again in the same solvent system. If the new spot appears off the diagonal, it confirms on-plate decomposition.
Troubleshooting Guide
Problem: Low Yield After Column Chromatography
Low recovery of the desired product is a frequent challenge. Use the following logic to diagnose and solve the issue.
Caption: Troubleshooting logic for low phosphoramidate yield.
Data & Method Comparison
Choosing the correct purification strategy is critical for success. The table below compares the most common methods.
Table 1: Comparison of Purification Techniques for Polar Phosphoramidates
| Technique | Principle | Advantages | Disadvantages | Best Suited For |
|---|---|---|---|---|
| Normal-Phase Chromatography (Silica Gel) | Separation based on polarity; polar compounds are retained more strongly on a polar stationary phase. | Inexpensive, widely available, good for separating non-polar impurities. | Can cause degradation of acid-sensitive compounds; strong retention of polar compounds can lead to low yield and tailing. | Less polar phosphoramidates or crude mixtures with mainly non-polar impurities. |
| Deactivated Silica Gel | Normal-phase chromatography where the acidic silanol groups are neutralized with a basic additive (e.g., TEA). | Minimizes acid-catalyzed hydrolysis and improves recovery of basic compounds. | May alter selectivity; requires removal of the additive from final product. | Acid-sensitive or basic polar phosphoramidates. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity; non-polar compounds are retained more strongly on a non-polar stationary phase (e.g., C18). | Excellent for purifying highly polar compounds; avoids acidic silica issues; high resolution. | More expensive stationary phase; may require desalting of fractions. | Highly polar phosphoramidates and separation of polar impurities or diastereomers. |
| Liquid-Liquid Extraction (LLE) | Separation based on differential partitioning between two immiscible liquid phases. | Highly scalable, avoids solid supports, minimizing degradation and product loss. | Can be solvent and time-intensive; may not provide high resolution for complex mixtures. | Large-scale purification where key impurities have significantly different polarities from the product. |
Table 2: Common Mobile Phase Modifiers for Phosphoramidate Purification
| Modifier | Purpose | Typical Concentration | Chromatography Mode |
|---|---|---|---|
| Triethylamine (TEA) | Neutralizes acidic silanol groups on silica gel, preventing compound degradation and improving elution of basic compounds. | 0.1 - 1.0% (v/v) | Normal-Phase (Silica Gel) |
| Acetic Acid / Formic Acid | Suppresses ionization of acidic compounds, reducing tailing and improving peak shape. | 0.1 - 1.0% (v/v) | Normal-Phase & Reversed-Phase |
| Ammonium (B1175870) formate (B1220265) / Triethylammonium acetate (B1210297) (TEAA) | Acts as a buffer and an ion-pairing agent to improve peak shape and retention in RPC. | 10 - 100 mM | Reversed-Phase |
Experimental Protocols
Protocol 1: Purification using Deactivated Silica Gel
Objective: To purify an acid-sensitive polar phosphoramidate while minimizing hydrolysis.
-
Prepare the Mobile Phase: Choose an appropriate solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). To this solvent system, add triethylamine (TEA) to a final concentration of 0.5-1.0% (v/v).
-
Pack the Column: Prepare a slurry of silica gel in the TEA-containing mobile phase. Pack the column as usual. Equilibrate the packed column by flushing with 2-3 column volumes of the mobile phase until the baseline is stable.
-
Load the Sample: Dissolve the crude product in a minimum amount of the mobile phase or a strong solvent like dichloromethane. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Run the chromatography, collecting fractions and monitoring by TLC. Due to the TEA, expect a slightly higher Rf for your compound compared to a non-deactivated system.
-
Work-up: Combine the pure fractions. The TEA will need to be removed during solvent evaporation, which may require co-evaporation with a solvent like toluene under reduced pressure.
Protocol 2: Purification using Reversed-Phase (C18) Chromatography
Objective: To purify a highly polar phosphoramidate that is not amenable to silica gel chromatography.
-
Select Stationary Phase: Use a C18-bonded silica cartridge suitable for flash chromatography.
-
Develop Mobile Phase: A typical mobile phase is a gradient of water and an organic solvent (acetonitrile or methanol). Use HPLC-grade solvents. To improve peak shape, a modifier like 0.1% formic acid or 10 mM ammonium formate can be added to the aqueous phase.
-
Equilibrate the Column: Flush the C18 column with the strong solvent (e.g., 100% acetonitrile), followed by the weak solvent (e.g., 100% water), and finally with the initial gradient conditions (e.g., 95:5 Water:Acetonitrile) for at least 3-5 column volumes.
-
Load the Sample: Dissolve the crude sample in a solvent that is weak for RPC, such as water, DMSO, or DMF. If using an organic solvent, ensure the volume is minimal to avoid poor peak shape.
-
Elution: Begin elution with a high percentage of the aqueous phase and gradually increase the percentage of the organic solvent to elute the compound. Polar compounds will elute first.
-
Work-up: Collect and combine fractions. The aqueous mobile phase will need to be removed, typically by lyophilization (freeze-drying) or by extraction into an organic solvent followed by drying and evaporation.
Protocol 3: Two-Stage Liquid-Liquid Extraction
Objective: To purify a phosphoramidate on a larger scale, avoiding silica gel entirely. This protocol is adapted from a patented process.
-
Stage 1 (Removing Less Polar Impurities):
-
Dissolve the crude phosphoramidite (B1245037) in a polar organic solvent (e.g., DMF or acetonitrile) to create a polar phase.
-
Add a basic compound (e.g., TEA) and an initial aliquot of water to increase the polarity of this phase.
-
Extract this polar phase with a first apolar phase (e.g., a mixture of toluene and hexane).
-
The less polar impurities will partition into the apolar phase. Separate and discard the apolar phase. The desired phosphoramidite remains in the polar phase.
-
-
Stage 2 (Isolating the Product):
-
Add a second, larger aliquot of water to the retained polar phase. This makes the polar phase even more polar, reducing the solubility of the desired phosphoramidite product.
-
Extract this highly polar phase with a second apolar phase (e.g., toluene).
-
The desired phosphoramidite product will now partition into the second apolar phase, leaving the highly polar impurities behind in the aqueous-organic phase.
-
-
Isolation:
-
Separate the second apolar phase containing the pure product.
-
Dry the organic phase (e.g., with Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure to yield the purified phosphoramidite as a solid or oil.
-
Visualization Workflows
Effect of base and solvent on Diethyl phosphoramidate synthesis
This guide provides researchers, scientists, and drug development professionals with essential information for the synthesis of diethyl phosphoramidate (B1195095), focusing on the critical roles of base and solvent selection. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diethyl phosphoramidate?
A1: The primary methods for synthesizing this compound and related compounds include the Atherton-Todd reaction, reactions involving chlorinating agents like phosphorus oxychloride (POCl₃), and iodine-mediated oxidative coupling.[1][2] The Atherton-Todd reaction, which couples diethyl phosphite (B83602) with an amine in the presence of a base and a halogenating agent (like CCl₄), is a frequently cited method.[3] Another approach involves the reaction of an organic azide (B81097) with a phosphite, known as the Staudinger reaction.[3]
Q2: What is the role of the base in this compound synthesis?
A2: The base plays a crucial role, primarily as an acid scavenger and a reaction promoter. In methods like the Atherton-Todd reaction, a base such as triethylamine (B128534) (Et₃N) or pyridine (B92270) is added to neutralize the acid (e.g., HCl) formed during the reaction, preventing side reactions and driving the equilibrium towards the product.[1][2] In some mechanisms, the base may also be involved in the deprotonation of the H-phosphonate.[1]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent is a key parameter that can significantly influence reaction outcomes. It affects the solubility of reactants, the stability of intermediates and transition states, and the overall reaction mechanism.[4] Anhydrous, inert solvents like diethyl ether, tetrahydrofuran (B95107) (THF), toluene (B28343), or acetonitrile (B52724) are commonly used to prevent hydrolysis of reactive intermediates.[2][5] For instance, in stereoselective syntheses of related phosphonates, non-polar, aromatic solvents like toluene have been shown to provide superior enantioselectivity.[4]
Q4: Can water be present during the synthesis?
A4: No, the synthesis should be conducted under anhydrous (water-free) conditions. Reagents like phosphorus oxychloride and intermediate phosphorochloridates are highly reactive towards water, leading to hydrolysis and the formation of undesired phosphate (B84403) by-products, which reduces the yield of the desired phosphoramidate.[2][6] Using flame-dried glassware and an inert atmosphere (e.g., argon or nitrogen) is highly recommended.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Moisture Contamination | Ensure all glassware is thoroughly flame-dried or oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon). |
| Ineffective Base | Use a fresh bottle of the base (e.g., triethylamine). Ensure at least a stoichiometric equivalent is used to scavenge the acid produced. Consider a stronger, non-nucleophilic base if deprotonation is an issue. |
| Reagent Degradation | Diethyl phosphite and other starting materials can degrade. Use freshly distilled or recently purchased reagents. Verify purity by NMR or other analytical techniques before starting. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or ³¹P NMR. If the reaction stalls, consider increasing the temperature (if appropriate for the chosen solvent) or extending the reaction time. |
| Side Reactions | Formation of pyrophosphate or other side products can occur, especially in reactions involving P(NMe₂)₃.[1] Purification by column chromatography is often necessary to isolate the desired product.[1] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Formation of Salt By-products | Triethylamine hydrochloride or other ammonium (B1175870) salts often precipitate during the reaction.[2][3] These should be removed by filtration before the aqueous work-up. |
| Co-eluting Impurities | If impurities are difficult to separate by column chromatography, try a different eluent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) instead of ethyl acetate (B1210297) in hexanes).[5] |
| Product Instability | Some phosphoramidates can be sensitive to silica (B1680970) gel. Consider using neutral or deactivated silica gel for chromatography, or explore alternative purification methods like recrystallization or distillation under reduced pressure.[7] |
Experimental Workflows and Logic
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Solid-Phase Synthesis of Phosphorothioate/Phosphonothioate and Phosphoramidate/Phosphonamidate Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 98 1068-21-9 [sigmaaldrich.com]
Technical Support Center: Managing Moisture Sensitivity of Phosphoramidite Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the moisture sensitivity of phosphoramidite (B1245037) reagents. Adherence to proper handling and storage protocols is critical for successful oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are phosphoramidite reagents so sensitive to moisture?
Phosphoramidites are highly reactive molecules susceptible to hydrolysis.[1] Even trace amounts of water in solvents or from atmospheric humidity can react with the phosphoramidite, rendering it inactive for the coupling reaction during oligonucleotide synthesis. This leads to lower coupling efficiency and an increased proportion of truncated DNA or RNA sequences.[1][2]
Q2: What is the primary consequence of moisture contamination?
The most immediate and significant consequence of moisture contamination is a decrease in coupling efficiency.[1][3] This means that at each step of oligonucleotide synthesis, a smaller percentage of the growing chains will successfully have the next base added. The cumulative effect of reduced coupling efficiency is a dramatic decrease in the yield of the desired full-length oligonucleotide.[4]
Q3: How does moisture chemically affect the phosphoramidite and the coupling reaction?
Moisture negatively impacts the coupling reaction in two primary ways:[3]
-
Hydrolysis of the Phosphoramidite: Water can directly hydrolyze the phosphoramidite reagent to its corresponding H-phosphonate, a non-reactive species. This reduces the concentration of the active phosphoramidite available for synthesis.[3]
-
Reaction with the Activated Phosphoramidite: During the coupling step, the phosphoramidite is activated by a reagent like tetrazole. Water can react with this highly reactive intermediate, preventing it from coupling with the 5'-hydroxyl group of the growing oligonucleotide chain.[3]
Q4: Are all phosphoramidites equally sensitive to moisture?
No, the stability of phosphoramidites in the presence of moisture varies depending on the nucleobase. The general order of stability is T > dC > dA >> dG.[5][6] Deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation, and its degradation can be autocatalytic, meaning the degradation byproducts can accelerate further degradation.[7]
Q5: What are the ideal storage conditions for phosphoramidite reagents?
To ensure their stability, phosphoramidite reagents should be stored as a dry powder or oil at -20°C under an inert atmosphere, such as argon or nitrogen.[1] Vials should be tightly sealed to prevent moisture ingress.
Q6: How should I handle a new vial of phosphoramidite before use?
Before opening a new vial of phosphoramidite, it is crucial to allow it to warm to room temperature. This typically takes about 30-60 minutes. Opening a cold vial will cause atmospheric moisture to condense on the cold reagent, leading to rapid degradation. All handling, including weighing and dissolution, should be performed under anhydrous conditions, ideally in a glove box or under a stream of dry inert gas.
Q7: What is the recommended maximum water content for acetonitrile (B52724) used in oligonucleotide synthesis?
For optimal results, the water content in acetonitrile should be less than 30 parts per million (ppm), and ideally below 10-15 ppm.[2][3]
Troubleshooting Guide
Problem: Low Coupling Efficiency
Low coupling efficiency is a common issue in oligonucleotide synthesis and is often linked to moisture contamination. Below is a systematic guide to troubleshooting this problem.
Q1: My trityl monitor shows a significant drop in signal, indicating low coupling efficiency. What should I check first?
A sudden or consistent drop in the trityl signal is a clear indicator of a coupling problem. Begin by investigating the most common causes:
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Reagent Integrity: Ensure that your phosphoramidites and activator are fresh and have been stored correctly.
-
Solvent Quality: Verify the dryness of your acetonitrile. The presence of moisture is a primary cause of low coupling efficiency.[1]
-
Synthesizer Performance: Check for leaks in the fluidics system or blockages in the delivery lines.
Q2: I suspect my acetonitrile might be wet. How can I confirm this and what should I do?
You can test the water content of your acetonitrile using a Karl Fischer titrator. If the water content is above the recommended limit (<30 ppm), replace it with a fresh, sealed bottle of anhydrous acetonitrile.[1] To further ensure dryness, you can add molecular sieves (3 Å) to the solvent bottle on the synthesizer and allow it to stand for at least 24 hours before use.
Q3: How can I determine if my phosphoramidite reagent has degraded?
Degraded phosphoramidites are a common cause of low coupling efficiency. You can assess the quality of your phosphoramidites through the following methods:
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Visual Inspection: High-quality phosphoramidites should be a white, free-flowing powder. Clumping or discoloration can indicate moisture contamination or degradation.
-
31P NMR Spectroscopy: This is a powerful technique to directly observe the phosphorus-containing species in your sample. The presence of a peak in the range of δ 5-10 ppm typically indicates the H-phosphonate hydrolysis product.[1]
-
HPLC Analysis: HPLC can be used to assess the purity of the phosphoramidite. Degradation products will appear as separate peaks from the main product.
If you suspect degradation, it is best to discard the vial and use a fresh one.
Q4: Could my handling technique be introducing moisture?
Yes, improper handling is a frequent source of moisture contamination. Always allow phosphoramidite vials to warm to room temperature before opening. When preparing phosphoramidite solutions, use a syringe to transfer anhydrous acetonitrile into the vial through the septum to minimize exposure to the atmosphere.[1]
Data Presentation
The following tables summarize key quantitative data related to phosphoramidite stability and the impact of coupling efficiency on oligonucleotide synthesis.
Table 1: Relative Stability of Deoxyribonucleoside Phosphoramidites in Acetonitrile
| Phosphoramidite | Relative Stability | Purity after 5 Weeks in Solution* |
| Thymidine (T) | Most Stable | ~98% |
| Deoxycytidine (dC) | Stable | ~98% |
| Deoxyadenosine (dA) | Less Stable | ~94% |
| Deoxyguanosine (dG) | Least Stable | ~61% |
*Data is based on storage under an inert gas atmosphere. The primary degradation pathway is hydrolysis.[5][6]
Table 2: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide
| Oligonucleotide Length | Average Coupling Efficiency: 99.5% | Average Coupling Efficiency: 99.0% | Average Coupling Efficiency: 98.0% |
| 20mer | 90.9% | 82.6% | 68.0% |
| 50mer | 77.9% | 60.5% | 36.4% |
| 100mer | 60.6% | 36.6% | 13.3% |
This table illustrates the theoretical maximum yield of the full-length product. As the length of the oligonucleotide increases, even a small decrease in average coupling efficiency leads to a significant reduction in the final yield.[4]
Experimental Protocols
Protocol 1: Quality Control of Phosphoramidites by 31P NMR Spectroscopy
Objective: To assess the purity of a phosphoramidite reagent and detect the presence of its H-phosphonate hydrolysis product.
Materials:
-
Phosphoramidite sample (10-20 mg)
-
Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN)
-
Triethylamine (B128534) (TEA)
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NMR tube and cap
Methodology:
-
In a dry NMR tube, dissolve approximately 10-20 mg of the phosphoramidite sample in 0.5 mL of anhydrous deuterated solvent.
-
To prevent acid-catalyzed degradation during analysis, add 1% (v/v) of triethylamine to the solvent.[1]
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Acquire a proton-decoupled ³¹P NMR spectrum according to the instrument's standard operating procedures.
-
Data Interpretation:
-
The pure phosphoramidite typically shows two sharp peaks (due to diastereomers) in the region of δ 140-155 ppm.
-
The presence of a peak in the region of δ 5-10 ppm is indicative of the H-phosphonate hydrolysis product.[1]
-
Oxidized phosphoramidites (P(V) species) will appear as distinct peaks in a different region of the spectrum.[1]
-
Protocol 2: Purity Analysis of Phosphoramidites by HPLC-UV
Objective: To determine the purity of a phosphoramidite reagent by separating it from potential impurities.
Materials:
-
Phosphoramidite sample
-
Anhydrous acetonitrile (HPLC grade)
-
0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)
Methodology:
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the phosphoramidite in anhydrous acetonitrile.
-
HPLC Conditions:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: UV at 260 nm
-
Gradient: A linear gradient of increasing mobile phase B.
-
-
Inject the sample onto the equilibrated HPLC column.
-
Data Interpretation: The pure phosphoramidite will typically elute as two peaks representing the two diastereomers. Impurities and degradation products will appear as separate peaks with different retention times. Purity can be calculated based on the relative peak areas.
Protocol 3: Determination of Water Content in Acetonitrile by Karl Fischer Titration
Objective: To accurately measure the water content in anhydrous acetonitrile to ensure it is suitable for oligonucleotide synthesis.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagent
-
Anhydrous methanol (B129727) or a specialized solvent for ketones if analyzing acetone-containing solutions
-
Acetonitrile sample
Methodology:
-
Add an appropriate volume of anhydrous methanol or the specialized solvent to the dried titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to neutralize any residual water.
-
Accurately add a known volume or weight of the acetonitrile sample to the titration vessel.
-
Start the titration. The instrument will automatically add the Karl Fischer reagent until all the water in the sample has reacted.
-
The instrument will calculate the water content of the sample, typically in ppm or percentage.
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Acceptance Criteria: For oligonucleotide synthesis, the water content should be <30 ppm, with <10-15 ppm being ideal.[2][3]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: Impact of moisture on phosphoramidite stability and coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
31P NMR for monitoring purity and side reactions of Diethyl phosphoramidate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the purity and side reactions of Diethyl phosphoramidate (B1195095).
Frequently Asked Questions (FAQs)
Q1: Why is ³¹P NMR a suitable method for assessing the purity of Diethyl phosphoramidate?
A1: ³¹P NMR is an excellent technique for analyzing organophosphorus compounds like this compound for several reasons:
-
High Natural Abundance: The ³¹P isotope has 100% natural abundance, which provides strong NMR signals and high sensitivity.
-
Wide Chemical Shift Range: The chemical shifts in ³¹P NMR span a wide range, minimizing the likelihood of signal overlap between the main product, impurities, and side products.
-
Simplified Spectra: Typically, a molecule contains only one or a few phosphorus atoms, leading to simpler spectra compared to ¹H NMR, which aids in straightforward identification and quantification.
-
Quantitative Accuracy: When appropriate experimental parameters are used, such as inverse-gated decoupling, ³¹P NMR is a highly accurate quantitative method for determining the purity and the amount of impurities.
Q2: What is the expected ³¹P NMR chemical shift for this compound?
A2: The expected chemical shift for this compound can be found in the data table below. It is important to note that the exact chemical shift can be influenced by factors such as the solvent, concentration, and temperature.
Q3: What are the common impurities or side products I should look for in my ³¹P NMR spectrum?
A3: Common side products in the synthesis of phosphoramidates include starting materials, hydrolyzed species, and oxidation products. For this compound, you should be vigilant for signals corresponding to Diethyl phosphite (B83602) (a potential hydrolysis product) and Triethyl phosphate (B84403) (a potential oxidation product). The presence of pyrophosphates is also a possibility.
Q4: How can I quantify the purity of my this compound sample using ³¹P NMR?
A4: To accurately quantify the purity, you should perform a quantitative ³¹P NMR (qNMR) experiment. This typically involves using an internal standard with a known concentration and purity. The purity of your sample can then be calculated by comparing the integral of the this compound signal to the integral of the internal standard's signal. It is crucial to use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and to set a sufficiently long relaxation delay (D1) to ensure complete relaxation of all phosphorus nuclei for accurate integration.
Q5: What is a suitable internal standard for quantitative ³¹P NMR of this compound?
A5: A good internal standard should be a high-purity, non-volatile solid that is soluble in the same deuterated solvent as your sample and has a single ³¹P NMR signal that does not overlap with any signals from your sample. For non-aqueous solvents like CDCl₃ or DMSO-d₆, triphenyl phosphate (TPP) or phosphonoacetic acid (PAA) are often suitable choices.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peak around +7 to +9 ppm | This signal is characteristic of Diethyl phosphite, which is likely due to hydrolysis of the this compound. | Ensure anhydrous conditions during synthesis and storage. Use dry solvents and reagents. |
| Unexpected peak around -1 ppm | This chemical shift is consistent with Triethyl phosphate, an oxidation product of this compound. | Minimize exposure of the sample to air and oxidizing agents. Store the sample under an inert atmosphere (e.g., nitrogen or argon). |
| Broad or distorted peaks | - High sample viscosity.- Presence of paramagnetic impurities.- Poor shimming of the NMR spectrometer. | - Dilute the sample.- Pass the sample through a small plug of silica (B1680970) gel or celite to remove paramagnetic species.- Re-shim the spectrometer before acquiring the spectrum. |
| Poor signal-to-noise ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if possible.- Increase the number of scans. |
| Inaccurate quantification | - Inappropriate relaxation delay (D1).- Use of standard ¹H decoupling instead of inverse-gated decoupling. | - Set the relaxation delay (D1) to at least 5 times the longest T1 (spin-lattice relaxation time) of the phosphorus nuclei in your sample.- Use an inverse-gated decoupling pulse sequence to suppress the NOE. |
Data Presentation
Table 1: ³¹P NMR Chemical Shifts of this compound and Related Compounds
| Compound | Structure | Typical ³¹P NMR Chemical Shift (ppm) | Notes |
| This compound | (EtO)₂(O)P-NH₂ | ~8.5 | The chemical shift can vary slightly depending on the solvent and other experimental conditions. |
| Diethyl phosphite | (EtO)₂P(O)H | +7 to +9 | A common hydrolysis byproduct. |
| Triethyl phosphate | (EtO)₃P=O | ~ -1 | A common oxidation byproduct. |
| Pyrophosphate | P₂O₇⁴⁻ | -5 to -10 | Can form as a byproduct during synthesis. |
Note: Chemical shifts are referenced to 85% H₃PO₄ as an external standard (δ = 0 ppm).
Experimental Protocols
Detailed Methodology for Quantitative ³¹P NMR Analysis
This protocol outlines the steps for determining the purity of this compound using an internal standard.
1. Sample Preparation: a. Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial. b. Accurately weigh a specific amount of a suitable internal standard (e.g., triphenyl phosphate, ~10-20 mg) and add it to the same vial. The molar ratio of the internal standard to the analyte should be roughly 1:1. c. Add a precise volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Non-protic solvents are recommended to avoid deuterium (B1214612) exchange with the P-NH₂ protons. d. Ensure complete dissolution and homogenization by gentle vortexing or brief sonication. e. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition: a. Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). b. Pulse Sequence: Use a ¹H inverse-gated decoupling pulse sequence to suppress the NOE. c. Acquisition Parameters:
- Spectral Width: Set a wide spectral width to encompass the signals of the analyte and the internal standard (e.g., -50 to 200 ppm).
- Acquisition Time (AT): Typically 1-2 seconds.
- Relaxation Delay (D1): Set a sufficiently long delay to allow for full relaxation of all phosphorus nuclei. A delay of 5 times the longest T1 is recommended. For many organophosphorus compounds, a D1 of 30-60 seconds is a safe starting point.
- Pulse Angle: Use a 90° pulse.
- Number of Scans (NS): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 64-256 scans, depending on the sample concentration). d. Temperature: Maintain a constant temperature during the experiment (e.g., 298 K).
3. Data Processing and Analysis: a. Apply an exponential multiplication function with a small line broadening factor (e.g., 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation. b. Carefully phase the spectrum and perform a baseline correction. c. Integrate the signals corresponding to the this compound and the internal standard. d. Calculate the purity of the Diethyl phosphoram
Validation & Comparative
A Comparative Guide to Phosphorylating Agents: Diethyl Phosphoramidate (DEPA) vs. Diphenylphosphoryl Azide (DPPA)
In the landscape of synthetic organic chemistry, the introduction of a phosphate (B84403) group—a process known as phosphorylation—is a cornerstone for modifying biomolecules and synthesizing a vast array of compounds, including crucial phosphoramidate (B1195095) prodrugs.[1][2] Among the reagents employed for this purpose, Diethyl phosphoramidate (DEPA) and Diphenylphosphoryl azide (B81097) (DPPA) are two prominent options. This guide provides a detailed, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Overview of Reagents
Diphenylphosphoryl azide (DPPA) is a versatile and widely used reagent in organic synthesis.[3][4] Beyond phosphorylation, it is extensively used for peptide couplings, Curtius rearrangements, and the stereospecific conversion of alcohols to azides.[3][5][6] Its broad utility stems from its ability to act as an azide anion equivalent, an electrophile, and a nitrene source.[7]
This compound (DEPA) is a dialkyl phosphoramidate primarily recognized as a cholinesterase inhibitor and for its applications in insecticidal preparations.[] In synthetic chemistry, it serves as a phosphorylating agent, particularly in reactions like the Mannich-type synthesis of N-phosphoramino α-aminophosphonates.
Mechanism of Action
The mechanisms by which DPPA and DEPA achieve phosphorylation differ significantly, primarily due to the presence of the azide group in DPPA.
DPPA Mechanism: The reaction of DPPA with a nucleophile, such as an alcohol or amine, is proposed to proceed through a nucleophilic attack on the phosphorus atom. In the case of carboxylic acids, the carboxylate anion attacks the phosphorus atom, leading to the expulsion of the azide ion and the formation of an intermediate mixed anhydride.[5] For alcohols and amines, DPPA facilitates the formation of phosphoramidates or phosphate esters, often under mild conditions.[3][9]
DEPA Mechanism: DEPA typically requires activation or specific reaction conditions to act as an effective phosphorylating agent. In reactions such as the synthesis of α-aminophosphonates, DEPA reacts with aldehydes or ketones in the presence of a chlorophosphite.[10] The phosphorylation of an alcohol or amine generally involves the nucleophilic attack of the substrate on the phosphorus atom of DEPA, often facilitated by a base, leading to the displacement of ammonia.
Performance Comparison
The choice between DEPA and DPPA often depends on the specific transformation required, the substrate's nature, and the desired reaction conditions.
| Feature | Diphenylphosphoryl Azide (DPPA) | This compound (DEPA) |
| Primary Use | Versatile reagent for phosphorylation, peptide synthesis, Curtius rearrangement, and alcohol-to-azide conversion.[3][7][9] | Primarily used for the synthesis of phosphoramidates and N-phosphoramino α-aminophosphonates.[10] |
| Substrate Scope | Broad: Alcohols, amines, carboxylic acids, thiols.[9][11] | More specific: Primarily amines and activated substrates in multicomponent reactions.[10] |
| Reaction Conditions | Often mild; can be performed at room temperature. Frequently used with bases like triethylamine (B128534) (Et₃N) or DBU.[9][12] | Typically requires specific conditions, such as solvent-free and catalyst-free Mannich-type reactions. |
| Typical Yields | Generally high, often in the 70-95% range for various transformations.[3][4] | Moderate to high (53-94%) for its specific applications, such as the synthesis of phosphoryl-aminophosphonates.[10] |
| Side Reactions | Can lead to azide formation, especially with alcohols under Mitsunobu conditions.[4][6] Potential for Curtius rearrangement with carboxylic acids.[5] | Limited data on side reactions, but likely involves standard phosphoramidate chemistry. |
| Handling/Safety | Toxic and potentially explosive like other organic azides. Must be handled with care.[4][12] | Irritant. Standard precautions for handling organophosphorus compounds should be taken. |
Experimental Protocols
Protocol 1: Phosphorylation of an Aminophosphonate using a DPPA Analogue
This protocol is adapted from the phosphorylation of diethyl α-amino-α-aryl-methylphosphonates using phosphoryl chlorides, which follows a similar principle to reactions involving DPPA for P-N bond formation.[10]
-
Preparation: Dissolve the substituted diethyl α-amino-benzylphosphonate (1.0 eq) in toluene.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution at room temperature (26 °C).
-
Reagent Addition: Slowly add diphenylphosphoryl chloride (1.0 eq), an analogue representing the electrophilic phosphorus center of DPPA, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the desired phosphoryl-aminophosphonate. Yields for such reactions are reported to be in the 86–94% range.[10]
Protocol 2: General Workflow for Phosphorylation
The following diagram illustrates a typical workflow for a chemical phosphorylation reaction in a research setting.
Conclusion
Both this compound (DEPA) and Diphenylphosphoryl azide (DPPA) are effective reagents for phosphorylation, but their applications and operational domains are distinct.
DPPA stands out as a highly versatile and broadly applicable reagent. Its utility in peptide synthesis, macrolactamization, and the direct conversion of alcohols to azides makes it a powerful tool in the synthesis of complex molecules and pharmaceuticals.[4][9] The reactions are often high-yielding and proceed under mild conditions. However, its use requires careful handling due to the toxic and potentially explosive nature of the azide group.[4]
DEPA , on the other hand, is a more specialized reagent. It is well-suited for the synthesis of specific classes of compounds like N-phosphorylated aminophosphonates. While less versatile than DPPA, it offers a valuable alternative for transformations where the azide functionality of DPPA is undesirable or could lead to side reactions.
For drug development professionals and researchers, the choice is clear:
-
For broad applications, including the phosphorylation of diverse substrates (alcohols, amines, carboxylic acids) and access to related functionalities like azides, DPPA is the superior choice, provided appropriate safety measures are implemented.
-
For more niche applications, such as the specific synthesis of phosphoramidates from amines in multicomponent reactions without the complications of an azide group, DEPA serves as a useful and effective reagent.
References
- 1. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The performance of diphenylphosphoryl azide_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 6. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 7. Cutting edge of diphenyl phosphorazidate (DPPA) as a synthetic reagent – A fifty-year odyssey - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phosphorus in Organic Synthesis. XVI. Diphenyl Phosphorazidate (DPPA) and Diethyl Phosphorocyanidate (DEPC). Two New Reagents for the Preparation of Thiol Esters from Carboxylic Acids and Thiols [jstage.jst.go.jp]
- 12. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
A Comparative Guide to Phosphorylating Agents: Diethyl Phosphoramidate vs. Diethyl Chlorophosphate
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry and drug development, the introduction of a phosphate (B84403) moiety can be a critical step in modulating the biological activity, solubility, and pharmacokinetic properties of a molecule. The choice of phosphorylating agent is paramount to the success of this transformation. This guide provides an objective comparison of two commercially available phosphorylating agents: diethyl phosphoramidate (B1195095) and diethyl chlorophosphate, supported by experimental data and detailed protocols to inform reagent selection.
At a Glance: Key Differences
| Feature | Diethyl Phosphoramidate | Diethyl Chlorophosphate |
| Primary Role | Product of N-phosphorylation; specialized phosphodonor.[1][2] | Highly reactive O- and N-phosphorylating agent.[3][4] |
| Reactivity | Generally low for direct phosphorylation of alcohols. | High, due to the electrophilic P-Cl bond.[3] |
| Common Substrates | Primarily used in the synthesis of other phosphoramidates.[1][5][6] | Alcohols, phenols, amines, and carboxylates.[3] |
| Toxicity | Moderately toxic.[7] | Highly toxic (cholinesterase inhibitor) and corrosive.[8] |
| Handling | Requires careful handling due to potential hydrolysis.[7] | Requires stringent safety precautions due to high toxicity and reactivity with moisture.[8] |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and diethyl chlorophosphate is presented in Table 1.
| Property | This compound | Diethyl Chlorophosphate |
| CAS Number | 1068-21-9[9] | 814-49-3[8] |
| Molecular Formula | C₄H₁₂NO₃P[9] | C₄H₁₀ClO₃P[8] |
| Molecular Weight | 153.12 g/mol [9] | 172.55 g/mol [8] |
| Appearance | Colorless to pale yellow liquid or solid.[7] | Clear, colorless liquid.[8] |
| Boiling Point | 140 °C @ 3 mmHg[9] | 60 °C @ 2 mmHg[3] |
| Melting Point | 51-53 °C[9] | Not available |
| Solubility | Soluble in organic solvents like dichloromethane (B109758) and ether; limited solubility in water.[7] | Reacts with water.[8] |
| Stability | Can undergo hydrolysis to form diethyl phosphate and ammonia (B1221849).[7] Solutions can degrade over time.[10] | Decomposes on heating to emit toxic fumes of hydrogen chloride and phosphorus oxides.[8] Hydrolysis can lead to the formation of tetraethyl pyrophosphate.[3] |
Reactivity and Performance in Phosphorylation
Diethyl Chlorophosphate: The Workhorse Phosphorylating Agent
Diethyl chlorophosphate (DECP) is a highly electrophilic and reactive phosphorylating agent, making it a versatile tool for the phosphorylation of a wide range of nucleophiles.[3][4] The phosphorus-chlorine bond is readily susceptible to nucleophilic attack, and the chloride ion is an excellent leaving group.
Performance Data:
-
Phosphorylation of Alcohols: DECP is effective for the phosphorylation of primary, secondary, and tertiary alcohols, as well as phenols.[11] For instance, the phosphorylation of substituted α-amino-benzylphosphonates with diethyl chlorophosphate in the presence of triethylamine (B128534) has been reported with yields ranging from 86–94%.[11]
-
Chemoselectivity: In the presence of both an amine and an alcohol, the more nucleophilic amine is preferentially phosphorylated.[12]
-
Side Reactions: A common side reaction is the controlled hydrolysis of DECP, which can lead to the formation of tetraethyl pyrophosphate.[3] Additionally, its high reactivity can sometimes lead to over-phosphorylation or reaction with other sensitive functional groups if not carefully controlled.
This compound: A Specialized Reagent
In contrast to DECP, this compound is not typically employed as a direct phosphorylating agent for alcohols in standard organic synthesis. The literature predominantly describes its synthesis from an amine and a phosphorus source, or its application as a phosphodonor in specific biological contexts, such as in the study of two-component signal transduction systems.[1][2]
The P-N bond in this compound renders the phosphorus atom less electrophilic compared to the P-Cl bond in DECP. Consequently, it is significantly less reactive towards neutral nucleophiles like alcohols. Its utility in synthesis is often as a precursor for other molecules, for example, in the preparation of α-aminoalkyl phosphonates through a three-component Mannich-type reaction.[5][6]
Performance Data:
-
The use of this compound as a direct phosphorylating agent for simple alcohols is not well-documented in the reviewed literature, suggesting it is not a standard or efficient method. Its application is more specialized, often involving activation or enzymatic catalysis. For example, phosphoramidates can act as phosphodonors for protein phosphorylation in vitro.[13]
Quantitative Data Summary
The following table summarizes representative quantitative data for phosphorylation reactions involving diethyl chlorophosphate. A corresponding entry for this compound in the direct phosphorylation of alcohols is not available in the surveyed literature.
| Phosphorylating Agent | Substrate | Product | Yield (%) | Conditions | Reference |
| Diethyl Chlorophosphate | Diethyl α-amino-α-(4-chlorophenyl)-methylphosphonate | Diethyl (4-chlorophenyl)((diethoxyphosphoryl)amino)methylphosphonate | 94% | Triethylamine, Toluene, 26 °C, 24h | [11] |
| Diethyl Chlorophosphate | (S)-BINOL | (S)-Tetraethyl (1,1'-binaphthyl)-2,2'-diyl bis(phosphate) | 88% | NaH | [14] |
| Diethyl Chlorophosphate | Substituted Phenols | Diethyl Aryl Phosphates | Excellent | Magnesia, Solvent-free, 1h | [15] |
Experimental Protocols
Protocol 1: Phosphorylation of a Primary Alcohol using Diethyl Chlorophosphate
This protocol is adapted from the phosphorylation of geraniol.[16]
Materials:
-
Primary alcohol (e.g., Benzyl alcohol, 1.0 equiv)
-
Pyridine (B92270) (2.5 equiv)
-
Diethyl ether (anhydrous)
-
Diethyl chlorophosphate (1.5 equiv)
-
1 M NaOH (ice-cold)
-
Saturated NaCl solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To an argon-purged, round-bottomed flask equipped with a magnetic stir bar, add the primary alcohol (1.0 equiv), pyridine (2.5 equiv), and anhydrous diethyl ether.
-
Cool the clear solution in a dry ice/acetone bath to -30 °C and stir vigorously.
-
Add diethyl chlorophosphate (1.5 equiv) dropwise via syringe over 10 minutes.
-
Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature (23 °C). A white precipitate will form.
-
After stirring for approximately 6.5 hours at 23 °C, quench the reaction by adding ice-cold 1 M NaOH.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl phosphate product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Synthesis of this compound
As this compound is more commonly a product of N-phosphorylation, this protocol outlines a general method for its synthesis.
Materials:
-
Amine (e.g., ammonia or a primary/secondary amine)
-
Diethyl H-phosphonate
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a round-bottomed flask, dissolve the amine and diethyl H-phosphonate in the chosen solvent.
-
Add triethylamine to the mixture.
-
Slowly add carbon tetrachloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring the progress by TLC or ³¹P NMR.
-
Upon completion, the reaction mixture is typically worked up by filtration to remove triethylamine hydrochloride, followed by removal of the solvent under reduced pressure.
-
The crude product can then be purified by distillation or column chromatography to yield this compound.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
References
- 1. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of [(32)P]phosphoramidate for use as a low molecular weight phosphodonor reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]
- 4. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 5. scbt.com [scbt.com]
- 6. This compound | 1068-21-9 [chemicalbook.com]
- 7. CAS 1068-21-9: this compound | CymitQuimica [cymitquimica.com]
- 8. Diethyl chlorophosphate | C4H10ClO3P | CID 13139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ジエチルホスホロアミダート 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Universally applicable methods for monitoring response regulator aspartate phosphorylation both in vitro and in vivo using Phos-tag™ based reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Organic Syntheses Procedure [orgsyn.org]
Validation of Diethyl Phosphoramidate as a G-Series Nerve Agent Simulant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Diethyl phosphoramidate (B1195095) (DEPA) with the G-series nerve agents, Sarin (GB) and Soman (GD), to validate its use as a simulant in research and development. The following sections present a detailed analysis of their physicochemical properties, toxicity, and chemical reactivity, supported by experimental data and protocols.
Comparative Analysis of Physicochemical Properties
A suitable simulant should mimic the physical properties of the agent to ensure realistic testing of detection equipment and decontamination procedures. The following table summarizes the key physicochemical properties of DEPA, Sarin, and Soman.
| Property | Diethyl phosphoramidate (DEPA) | Sarin (GB) | Soman (GD) |
| Molecular Formula | C4H12NO3P | C4H10FO2P | C7H16FO2P |
| Molecular Weight ( g/mol ) | 153.12[1][2] | 140.09[2] | 182.18 |
| Appearance | White to light yellow crystalline solid | Colorless liquid | Colorless liquid with a fruity odor |
| Boiling Point (°C) | 140 @ 3 mmHg[3] | 158 | 198[4] |
| Melting Point (°C) | 51-53[3] | -56 | -42[4] |
| Density (g/cm³) | 1.133[] | 1.0887 @ 25°C[2] | 1.022 @ 25°C[4] |
| Vapor Pressure (mmHg @ 25°C) | Data not readily available | 2.9[4] | 0.4[4] |
| Solubility in Water | Limited | Miscible | Sparingly soluble |
Toxicity Comparison
A critical aspect of a simulant is its significantly lower toxicity compared to the actual agent, ensuring the safety of researchers. This section compares the available toxicity data.
| Compound | LD50 (Oral, Rat) | LCt50 (Inhalation, Human) |
| This compound (DEPA) | No specific data available. A structurally similar compound, Diethyl Ethylphosphonate, has an oral LD50 of 785 mg/kg in rats, suggesting significantly lower toxicity than G-series agents.[6] | Data not available |
| Sarin (GB) | 0.55 mg/kg | 100 mg·min/m³[2] |
| Soman (GD) | 0.35 mg/kg | 50 mg·min/m³ |
Disclaimer: The provided LD50 for a DEPA analogue is for estimation purposes only. The actual toxicity of DEPA should be determined through rigorous toxicological studies.
Chemical Reactivity and Hydrolysis
The chemical reactivity of a simulant, particularly its hydrolysis rate, is crucial for developing and testing decontamination solutions. G-series nerve agents are susceptible to hydrolysis, which breaks down the toxic molecule.
A qualitative comparison suggests that DEPA's hydrolysis pathway differs from that of G-series agents, which is a key consideration when using it to test decontamination methods that target specific chemical bonds.
Alternative G-Series Nerve Agent Simulants
Several other compounds are also used as simulants for G-series nerve agents. A comparative overview is provided below.
| Simulant | G-Agent(s) Simulated | Key Properties and Applications |
| Dimethyl methylphosphonate (B1257008) (DMMP) | Sarin (GB) | Similar vapor pressure and infrared spectrum to Sarin. Widely used for testing detection systems.[9] |
| Diisopropyl methylphosphonate (DIMP) | Sarin (GB) | Lower volatility than DMMP. Used in studies of surface contamination and decontamination. |
| Diethyl chlorophosphate (DCP) | General G-series | Used in studies of detection and decontamination. Structurally different from G-series agents. |
| Diethyl malonate | Soman (GD) | Similar water solubility to Soman. Used in decontamination studies.[10] |
Experimental Protocols
Validation of a Nerve Agent Simulant: A General Workflow
The validation of a chemical as a nerve agent simulant involves a multi-step process to ensure it accurately mimics the relevant properties of the actual agent in a safe manner.
Cholinesterase Inhibition Assay (Ellman's Method)
A key biological effect of G-series nerve agents is the inhibition of the enzyme acetylcholinesterase (AChE). A valid simulant should demonstrate a significantly lower or negligible inhibitory effect. The Ellman's method is a widely used, simple, and rapid colorimetric assay to determine cholinesterase activity.[11][12]
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ASChI) solution (75 mM in deionized water)
-
Test compound (DEPA or other simulants) solution at various concentrations
-
Control (G-series agent, if permissible and with extreme caution)
-
Acetylcholinesterase (AChE) enzyme solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of DTNB and ASChI on the day of the experiment.
-
Enzyme Inhibition:
-
In the wells of a 96-well plate, add 20 µL of the test compound solution at different concentrations.
-
Add 200 µL of the AChE enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 30 minutes) to allow for the inhibition reaction to occur.
-
-
Enzymatic Reaction and Detection:
-
To initiate the enzymatic reaction, add 10 µL of the ASChI substrate solution to each well.
-
Immediately after adding the substrate, add 10 µL of the DTNB solution to each well.
-
Place the microplate in the microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of AChE inhibition for each concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Logical Relationship of DEPA as a G-Series Simulant
The following diagram illustrates the rationale for considering DEPA as a potential simulant for G-series nerve agents, highlighting both its similarities and key differences.
Conclusion
This compound (DEPA) presents several characteristics that make it a candidate for a G-series nerve agent simulant, primarily its organophosphate structure and presumed lower toxicity. However, this guide highlights critical data gaps, particularly the lack of a definitive LD50 value and a quantitative hydrolysis rate constant for DEPA. Furthermore, the difference in the hydrolytic cleavage site (P-N bond in DEPA vs. P-F bond in G-series agents) is a significant factor to consider when designing and interpreting experiments, especially those related to decontamination.
For researchers, while DEPA can be a useful tool for preliminary studies and for testing certain physical detection methods, its validation as a comprehensive simulant requires further rigorous experimental investigation to quantify its toxicity and chemical reactivity. When selecting a simulant, the specific experimental goals should be carefully considered, and the limitations of the chosen simulant must be acknowledged in the interpretation of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Inhibitive determination of organophosphate pesticides using acetylcholinesterase and silver nanoparticle as colorimetric probe [eeer.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Enzyme‐Free Release of Nucleotides from Phosphoramidates Depends Strongly on the Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Underestimations in the In Silico-Predicted Toxicities of V-Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical warfare agent simulants for human volunteer trials of emergency decontamination: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. Differentiating Between V- and G-Series Nerve Agent and Simulant Vapours Using Fluorescent Film Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of Diethyl Phosphoramidate: A Comparative Analysis of Primary vs. Secondary Amines
For researchers, scientists, and drug development professionals, understanding the nuances of phosphoramidate (B1195095) synthesis is critical for applications ranging from the development of novel therapeutics to the creation of new synthetic methodologies. A key consideration in these syntheses is the choice of the amine nucleophile. This guide provides an objective comparison of the reactivity of primary and secondary amines with diethyl phosphoramidate and its precursors, supported by experimental data and detailed protocols.
The formation of a phosphorus-nitrogen (P-N) bond is a cornerstone of phosphoramidate chemistry. The general consensus, supported by a range of synthetic studies, points towards primary amines being more reactive than secondary amines in these reactions. This difference is primarily attributed to steric hindrance around the nitrogen atom of the secondary amine, which impedes its approach to the electrophilic phosphorus center.
While direct kinetic studies comparing the reaction of this compound with primary and secondary amines are not extensively documented, data from reactions with closely related electrophiles, such as diethyl phosphorochloridate (a key intermediate in many phosphoramidation reactions), provides valuable quantitative insight.
Comparative Reactivity Data
The following tables summarize qualitative and quantitative data comparing the reactivity of primary and secondary amines in phosphoramidation and related reactions.
| Amine Type | Reactant/Reaction Condition | Observation | Reference |
| Primary Amines | Copper-catalyzed aerobic oxidative coupling with H-phosphonates | Couple more effectively than secondary and tertiary amines due to reduced steric hindrance. | [1] |
| Secondary Amines | Copper-catalyzed reaction of dibutylamine (B89481) with diisopropyl H-phosphonate | Low product yield (21%) reported, attributed to steric effects. | [1] |
| Secondary Amines | Visible light and organic dye-catalyzed reaction with secondary aliphatic amines | No product was formed. | |
| Primary Amines | Visible light and organic dye-catalyzed reaction with primary aliphatic amines | Moderate yields of up to 59% were obtained. | |
| Secondary Amines | Reaction with phosphoimidazolide-activated nucleosides (e.g., diethylamine) | Significantly lower reactivity (at least 100 times slower than dimethylamine) due to steric hindrance. |
| Electrophile | Nucleophile | Second-Order Rate Constant (L mol⁻¹s⁻¹) |
| Diethyl phosphorochloridate | Diethylamine (Secondary Amine) | 0.28 x 10⁻¹ |
| Diethyl phosphorochloridate | Ethanol | 0.12 x 10⁻⁵ |
| Diethyl phosphorochloridate | Water | 0.35 x 10⁻⁴ |
| Diethyl phosphorochloridate | Phenol | 0.38 x 10⁻³ |
This data highlights the significantly higher nucleophilicity of a secondary amine compared to other common nucleophiles in reactions with a key phosphoramidate precursor.[2]
Experimental Protocols
The following are representative protocols for the synthesis of diethyl phosphoramidates using a primary and a secondary amine via the Atherton-Todd reaction, a common method for forming P-N bonds.
Protocol 1: Synthesis of Diethyl N-butylphosphoramidate (Primary Amine)
Materials:
-
Diethyl phosphite (B83602)
-
n-Butylamine (Primary Amine)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl phosphite (1.0 eq) and n-butylamine (1.1 eq) dissolved in anhydrous diethyl ether.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
While stirring, add triethylamine (1.2 eq) to the mixture.
-
Add a solution of carbon tetrachloride (1.2 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield diethyl N-butylphosphoramidate.
Protocol 2: Synthesis of Diethyl N,N-dibutylphosphoramidate (Secondary Amine)
Materials:
-
Diethyl phosphite
-
Dibutylamine (Secondary Amine)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Follow the same setup as in Protocol 1, substituting n-butylamine with dibutylamine (1.1 eq).
-
The reaction is performed under the same conditions as Protocol 1.
-
Note that the reaction time may be longer, and the yield may be lower compared to the reaction with the primary amine due to increased steric hindrance.
-
Work-up and purification steps are identical to Protocol 1 to yield diethyl N,N-dibutylphosphoramidate.
Visualizing Reaction Mechanisms and Pathways
Generalized Reaction Mechanism
The Atherton-Todd reaction is believed to proceed through the in-situ formation of a diethyl phosphorochloridate intermediate, which is then attacked by the amine nucleophile.
Caption: Generalized mechanism of the Atherton-Todd reaction.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the reactivity of primary and secondary amines.
References
A Comparative Guide to the Efficacy of Phosphorus Reagents in the Kabachnik-Fields Reaction
For Researchers, Scientists, and Drug Development Professionals
The Kabachnik-Fields reaction stands as a cornerstone in the synthesis of α-aminophosphonates, compounds of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This three-component condensation of a carbonyl compound, an amine, and a hydrophosphoryl compound offers a straightforward route to these valuable molecules. While diethyl phosphite (B83602) is the most common phosphorus reagent employed in this reaction, the exploration of alternatives such as diethyl phosphoramidate (B1195095) is crucial for expanding the synthetic toolbox and accessing novel α-aminophosphonate derivatives.
This guide provides an objective comparison of the efficacy of diethyl phosphoramidate with other phosphorus reagents in the Kabachnik-Fields reaction, supported by available experimental data.
Performance Comparison of Phosphorus Reagents
The choice of the phosphorus-containing reagent in the Kabachnik-Fields reaction can significantly influence the reaction efficiency, scope, and the properties of the resulting α-aminophosphonates. The following tables summarize quantitative data from various studies, highlighting the performance of this compound in comparison to the more conventional diethyl phosphite and other alternatives.
Table 1: Efficacy of this compound in the Kabachnik-Fields Reaction
| Carbonyl Compound | Amine/Amine Derivative | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Methyl 2,3-O-isopropylidene-β-D-ribopentodialdo-1,4-furanoside | Di-n-propyl or this compound & Dialkyl Phosphites | Acetyl chloride | - | - | Moderate | [1] |
| Aromatic Aldehydes | Chiral isopropyl (4R,5R)-2-chloro-1,3,2-dioxaphospholane-4,5-dicarboxylate | - | CCl₄ | 20°C | Moderate to Good | [1] |
Table 2: Efficacy of Diethyl Phosphite in the Kabachnik-Fields Reaction (Selected Examples)
| Carbonyl Compound | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Aniline | Mg(ClO₄)₂ | Acetonitrile | 80°C | 87-95 | [2] |
| Aromatic Aldehydes | Various Amines | Iodine | 2-MeTHF | RT | Moderate to Excellent | [3] |
| Aromatic Aldehydes | Anilines | TaCl₅-SiO₂ | - | Mild | Good | [1] |
| Aldehydes/Ketones | Amines | Ultrasound (catalyst-free) | - | - | Good to Excellent | [1] |
| Aromatic Aldehydes | Anilines | ZnCl₂·choline-chloride | - | Mild | 70-96 | [2] |
Table 3: Efficacy of Other Phosphorus Reagents in the Kabachnik-Fields Reaction
| Phosphorus Reagent | Carbonyl Compound | Amine | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Diphenyl Phosphite | Aromatic Aldehydes | Quinazolinone-based hydrazides | ZnCl₂/PPh₃ | - | RT | 75-84 | [2] |
| Diphenyl Phosphite | 2-cyclopropylpyrimidin-4-carbaldehyde | Amines | Camphor-derived thioureas | - | - | 74-82 | [1] |
| Triethyl Phosphite | 4-(pyridin-4-yl)benzaldehyde | Primary Amines | PEG-SO₃H | - | - | High | [1] |
| H-phosphinates | Indanone | Benzylamine | (tetra-tert-buthylphthalocyaninato)aluminum chloride | - | - | Acceptable | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the Kabachnik-Fields reaction using diethyl phosphite and a general procedure adaptable for this compound based on available literature.
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis using Diethyl Phosphite
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.0 mmol)
-
Diethyl phosphite (1.0 mmol)
-
Microwave reactor vials (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 10 mL microwave vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and diethyl phosphite (1.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: General Procedure for Kabachnik-Fields Reaction with this compound
Materials:
-
Aldehyde (1.0 mmol)
-
Amine source (e.g., another amine or ammonia, 1.0 mmol)
-
This compound (1.0 mmol)
-
Dehydrating agent/catalyst (e.g., acetyl chloride, as mentioned in one study)
-
Appropriate solvent (e.g., CCl₄, as mentioned in one study)
-
Standard work-up and purification reagents as in Protocol 1.
Procedure:
-
To a stirred solution of the aldehyde (1.0 mmol) and the amine source (1.0 mmol) in the chosen solvent, add the dehydrating agent/catalyst at the appropriate temperature (e.g., 0 °C or room temperature).
-
After a suitable time for imine formation (this can be monitored by techniques like TLC or NMR), add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 20 °C) for the required duration.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, perform an aqueous work-up similar to Protocol 1 (quenching, extraction, washing, and drying).
-
Purify the final product by column chromatography to obtain the desired α-aminophosphonate.
Reaction Pathway and Experimental Workflow
To visualize the underlying chemical transformations and the general laboratory procedure, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Kabachnik-Fields reaction.
Caption: A typical experimental workflow for the Kabachnik-Fields reaction.
References
Diethyl Phosphoramidate vs. Aryl Phosphoramidates in Prodrug Design: A Comparative Guide
In the landscape of prodrug design, phosphoramidates have emerged as a highly successful strategy to enhance the therapeutic potential of parent drugs, particularly nucleoside and nucleotide analogues. This guide provides a detailed comparison between diethyl phosphoramidate (B1195095) and the more extensively studied aryl phosphoramidates, such as those utilized in the ProTide™ technology, as linkers in prodrug design. The comparison focuses on their chemical stability, enzymatic activation, and overall performance, supported by available experimental data and detailed methodologies.
Introduction to Phosphoramidate Prodrugs
Phosphoramidate prodrugs are designed to mask the phosphate (B84403) or phosphonate (B1237965) group of a drug, thereby increasing its lipophilicity and facilitating cell membrane permeability. Once inside the cell, the phosphoramidate moiety is enzymatically cleaved to release the active drug. The general structure of a phosphoramidate prodrug involves a phosphorus atom bonded to the drug, an amino acid ester, and either an alkoxy (like diethyl) or an aryloxy group.
Comparative Analysis of Prodrug Moieties
While both diethyl phosphoramidate and aryl phosphoramidates aim to achieve the same goal, their chemical and biological properties can differ significantly, impacting their efficacy as prodrug linkers.
Chemical Stability
The stability of the phosphoramidate bond is crucial for a prodrug's shelf-life and its ability to reach the target site intact.
-
Aryl Phosphoramidates (ProTide™ Technology): These prodrugs, featuring an aryloxy group (e.g., phenoxy, naphthoxy), generally exhibit high chemical stability. The electron-withdrawing nature of the aryl group contributes to the stability of the P-N bond.[1]
-
This compound: Simple dialkyl esters of phosphonates have been reported to be overly stable in mammalian systems.[2] While direct comparative stability data for this compound prodrugs versus aryl phosphoramidate prodrugs is limited, the chemical nature of the diethyl group suggests a potentially higher stability of the P-OEt bond compared to the P-OAr bond, which could influence the overall stability profile of the prodrug.
Table 1: General Stability Comparison of Phosphoramidate Prodrugs
| Prodrug Moiety | General Chemical Stability | Key Influencing Factors |
| Aryl Phosphoramidate | Generally high | Electron-withdrawing nature of the aryl group, steric hindrance.[1] |
| This compound | Expected to be high, potentially overly stable.[2] | Less labile P-O bond compared to P-OAr. |
Enzymatic Activation and Drug Release
The efficiency of enzymatic activation is a critical determinant of a prodrug's therapeutic window. The activation of phosphoramidate prodrugs is a multi-step process.
dot
-
Aryl Phosphoramidates: The activation of these prodrugs is well-characterized.[1][3] The process is initiated by the hydrolysis of the amino acid ester by carboxylesterases, followed by an intramolecular cyclization that expels the aryloxy group. The final step is the hydrolysis of the P-N bond by a phosphoramidase, such as HINT1, to release the active monophosphate drug.[3] The nature of the aryl group can significantly influence the rate of the second step, with more electron-withdrawing aryl groups being better leaving groups.[4]
-
This compound: While the general activation pathway is expected to be similar, the lability of the ethoxy groups as leaving groups during the intramolecular cyclization step is a key point of differentiation. Simple dialkyl esters are generally considered poor leaving groups compared to aryloxy groups, which could lead to slower or less efficient activation of this compound prodrugs.[2] This could result in lower intracellular concentrations of the active drug.
Table 2: Comparison of Activation and Drug Release Characteristics
| Feature | Aryl Phosphoramidate | This compound |
| Initiating Enzyme | Carboxylesterases | Carboxylesterases (presumed) |
| Leaving Group | Aryloxy group (e.g., Phenol) | Ethoxy group |
| Efficiency of Leaving Group Expulsion | Generally efficient, tunable by aryl substituents.[4] | Potentially less efficient due to the poorer leaving group ability of the ethoxy group.[2] |
| Final Cleavage Enzyme | Phosphoramidases (e.g., HINT1)[3] | Phosphoramidases (presumed) |
| Potential for Incomplete Activation | Possible, but the pathway is well-established for many successful prodrugs. | Higher potential for accumulation of intermediates if the ethoxy group is not efficiently expelled. |
Experimental Protocols
Precise and reproducible experimental protocols are essential for the comparative evaluation of prodrug candidates.
Synthesis of Phosphoramidate Prodrugs
The synthesis of both diethyl and aryl phosphoramidate prodrugs typically involves the use of a phosphorochloridate intermediate.
dot
Protocol for Aryl Phosphoramidate Prodrug Synthesis (General): [5]
-
Preparation of the Phosphorochloridate: A solution of the desired aryl phosphorodichloridate in an anhydrous solvent (e.g., dichloromethane) is cooled to -78 °C.
-
Reaction with Nucleoside: A solution of the nucleoside in the same solvent is added dropwise, followed by the addition of a base (e.g., N-methylimidazole). The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
Reaction with Amino Acid Ester: The resulting intermediate is cooled again, and a solution of the amino acid ester hydrochloride and a base (e.g., triethylamine) is added.
-
Purification: The reaction mixture is quenched, and the product is purified by column chromatography.
Protocol for this compound Prodrug Synthesis (Hypothetical Adaptation):
-
Preparation of Diethyl Phosphorochloridate: This reagent is commercially available or can be synthesized.
-
Reaction with Nucleoside: A solution of the nucleoside and a base (e.g., pyridine) in an anhydrous solvent is treated with diethyl phosphorochloridate at low temperature.
-
Reaction with Amino Acid: The resulting intermediate is then reacted with the desired amino acid ester.
-
Purification: The final product is purified using standard chromatographic techniques.
In Vitro Stability and Activation Assays
Plasma Stability Assay: [6]
-
Incubation: The prodrug is incubated in human plasma at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by HPLC or LC-MS/MS to quantify the remaining intact prodrug. The half-life (t₁/₂) of the prodrug in plasma is then calculated.
Intracellular Activation Assay:
-
Cell Culture: Target cells are cultured to an appropriate density.
-
Incubation: The cells are treated with the phosphoramidate prodrug at a specific concentration.
-
Cell Lysis: At different time points, the cells are harvested and lysed to release intracellular contents.
-
Metabolite Analysis: The cell lysates are analyzed by LC-MS/MS to identify and quantify the parent prodrug, intermediate metabolites, and the released active drug.
Discussion and Future Perspectives
The ProTide™ technology, utilizing aryl phosphoramidates, has a proven track record with several FDA-approved drugs.[1] This success is attributed to a well-balanced profile of chemical stability and efficient enzymatic activation. The choice of the aryl group and the amino acid ester allows for fine-tuning of the prodrug's properties.[4]
The use of a this compound linker is less explored in the literature for prodrug applications. While it may offer high chemical stability, a significant concern is the potentially slow and inefficient enzymatic activation due to the poor leaving group ability of the ethoxy group.[2] This could be a major drawback, leading to lower intracellular concentrations of the active drug and reduced therapeutic efficacy.
Future research should focus on the synthesis and direct comparative evaluation of this compound prodrugs against their aryl phosphoramidate counterparts. Such studies would provide valuable quantitative data on their relative stability, activation kinetics, and drug delivery efficiency, ultimately clarifying the potential of diethyl phosphoramidates in prodrug design.
Conclusion
Based on the current understanding, aryl phosphoramidates, as exemplified by the ProTide™ technology, represent a more established and likely more effective approach for phosphoramidate prodrug design. Their well-understood activation pathway and the tunability of their properties have led to significant clinical successes. While diethyl phosphoramidates may offer high stability, their potential for inefficient enzymatic activation presents a considerable hurdle that requires direct experimental investigation to determine their viability as a competitive prodrug strategy. Researchers and drug developers should prioritize aryl phosphoramidate strategies while considering diethyl phosphoramidates only after thorough and direct comparative experimental validation.
References
- 1. Phosphoramidates and phosphonamidates (ProTides) with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphonate prodrugs: an overview and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoramidate Prodrugs Continue to Deliver, The Journey of Remdesivir (GS-5734) from RSV to SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of phosphoramidate, bis-amidate and cycloSal prodrug metabolites against tumour and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of phosphoramidate prodrugs: ProTide approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficiency of bis-amidate phosphonate prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Diethyl phosphoramidate synthesis methods for yield and purity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes to Diethyl Phosphoramidate (B1195095) Based on Yield and Purity.
This guide provides a comprehensive comparison of common synthesis methods for diethyl phosphoramidate, a key intermediate in the development of various bioactive compounds. The performance of three primary synthetic routes—the Atherton-Todd reaction, the Staudinger reaction, and a copper-catalyzed cross-coupling reaction—are benchmarked against each other with a focus on product yield and purity. Detailed experimental protocols and supporting data are provided to assist researchers in selecting the most suitable method for their specific application.
Performance Comparison
The selection of a synthetic route for this compound is often a trade-off between yield, reaction conditions, and the availability of starting materials. The following table summarizes the key quantitative data for the three benchmarked methods.
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Atherton-Todd Reaction | Diethyl phosphite (B83602), Ammonia (B1221849), Carbon tetrachloride, Triethylamine (B128534) | 62-92[1] | >95 (after chromatography) | In-situ generation of the reactive intermediate; readily available starting materials. | Use of toxic carbon tetrachloride; formation of stoichiometric waste.[1] |
| Staudinger Reaction | Triethyl phosphite, Azide (B81097) source (e.g., sodium azide with an alkyl halide) | 60-96[2] | >95 (after chromatography) | Mild reaction conditions; high functional group tolerance. | Requires the handling of potentially hazardous azides.[2] |
| Copper-Catalyzed Cross-Coupling | Diethyl H-phosphonate, Ammonia, Copper(I) iodide | 67 (for a similar phosphoramidate)[3] | >95 (after chromatography) | Atom-efficient; avoids the use of harsh halogenating agents. | Requires a metal catalyst which may need to be removed from the final product. |
Experimental Protocols
Detailed methodologies for the synthesis of this compound via the three benchmarked methods are provided below.
Atherton-Todd Reaction
This method involves the in-situ generation of diethyl chlorophosphate from diethyl phosphite and carbon tetrachloride, which then reacts with ammonia to form the desired product.[1][4]
Materials:
-
Diethyl phosphite
-
Carbon tetrachloride (CCl₄)
-
Anhydrous ammonia (gas or a solution in a suitable solvent)
-
Triethylamine
-
Anhydrous toluene (B28343)
-
Dichloromethane (for workup)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve diethyl phosphite (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of carbon tetrachloride (1.2 eq) in anhydrous toluene via the dropping funnel.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
-
Bubble anhydrous ammonia gas through the reaction mixture or add a solution of ammonia dropwise. The reaction is exothermic and should be controlled by the rate of addition.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Staudinger Reaction
This reaction proceeds through the formation of an iminophosphorane intermediate from triethyl phosphite and an azide, which is then hydrolyzed to the phosphoramidate.[2] For the synthesis of the unsubstituted this compound, an in-situ generation of an appropriate azide is often employed.
Materials:
-
Triethyl phosphite
-
Sodium azide
-
An appropriate alkyl halide (e.g., trimethylsilylmethyl azide precursor)
-
Anhydrous solvent (e.g., THF or acetonitrile)
-
Water
-
Dichloromethane (for workup)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the azide precursor (1.0 eq) in the chosen anhydrous solvent.
-
Add triethyl phosphite (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas and TLC or ³¹P NMR.
-
Once the formation of the iminophosphorane is complete, carefully add water (excess) to the reaction mixture to hydrolyze the intermediate.
-
Stir the mixture vigorously for several hours or until the hydrolysis is complete as indicated by TLC or ³¹P NMR.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Copper-Catalyzed Cross-Coupling
This method provides an aerobic oxidative coupling of diethyl H-phosphonate and an amine source, catalyzed by a copper salt.[3]
Materials:
-
Diethyl H-phosphonate
-
Ammonia source (e.g., aqueous ammonia)
-
Copper(I) iodide (CuI)
-
Acetonitrile (MeCN)
-
Chloroform (B151607) (for workup)
-
2M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirring suspension of CuI (0.20 mmol) in MeCN (2 mL), add diethyl H-phosphonate (1.00 mmol) and the ammonia source (2.00 mmol).[3]
-
Stir the mixture at 55 °C for 4-18 hours.[3] The reaction should be open to the air.
-
Monitor the reaction by TLC or ³¹P NMR.
-
After completion, cool the mixture to room temperature and dilute with chloroform (50 mL).[3]
-
Wash the organic layer with 2M HCl (30 mL) and then with saturated NaHCO₃ (30 mL).[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to yield pure this compound.[3]
Reaction Pathway and Workflow Diagrams
To visually represent the synthetic processes, the following diagrams have been generated using Graphviz.
Caption: Atherton-Todd reaction pathway.
Caption: Staudinger reaction workflow.
Caption: Copper-catalyzed synthesis workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of Diethyl Phosphoramidate: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Diethyl phosphoramidate (B1195095), an organophosphorus compound utilized in various synthetic applications, requires careful handling and adherence to specific disposal protocols due to its inherent hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of diethyl phosphoramidate, ensuring the protection of laboratory personnel and the environment.
Immediate Safety Precautions and Hazard Identification
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) and understand its associated risks. This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3] Inhalation of dust or vapors should be avoided, and all handling should occur in a well-ventilated area, preferably within a chemical fume hood.[4]
Personal Protective Equipment (PPE) is mandatory when handling this compound and includes:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[3]
-
Protective Clothing: A lab coat to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.[3][5]
In the event of accidental contact, rinse the affected skin or eyes cautiously with water for several minutes.[4] If irritation persists, seek medical attention.
Physicochemical and Hazard Data
For quick reference, the key quantitative data for this compound has been summarized in the table below. This information is critical for its safe handling, storage, and in making informed decisions during disposal procedures.
| Property | Value |
| CAS Number | 1068-21-9 |
| Molecular Formula | C4H12NO3P |
| Molecular Weight | 153.12 g/mol [1][3] |
| Appearance | White to light yellow solid/powder[4] |
| Melting Point | 51-53 °C[3][6] |
| Boiling Point | 140 °C at 3 mmHg[3][6] |
| Flash Point | 113 °C (235.4 °F) - closed cup[3] |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][3] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501[1][2] |
Disposal Protocol for this compound
It is imperative to note that there are no standard, validated in-lab neutralization or degradation protocols for the routine disposal of this compound. While research has explored methods like photocatalytic decomposition, these are not suitable for general laboratory waste management.[7][] Therefore, the only approved and safe method of disposal is through a licensed hazardous waste contractor, in accordance with all federal, state, and local regulations.[5][9][10] Do not dispose of this compound down the drain or in regular trash. [9][11]
The following step-by-step procedure outlines the standard operating protocol for the collection and disposal of this compound waste.
I. Waste Segregation and Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container for the collection of this compound waste. The container must be in good condition, with a secure, sealable lid to prevent leaks or spills.[12]
-
Solid Waste:
-
Collect pure this compound waste, as well as any contaminated materials such as gloves, weighing paper, and absorbent pads, in a designated solid hazardous waste container.
-
Ensure the container is clearly labeled for "Solid Hazardous Waste."
-
-
Liquid Waste:
-
If this compound is in a solution, collect it in a designated liquid hazardous waste container.
-
Do not mix incompatible waste streams. If the solvent is also hazardous, it must be listed on the waste label.
-
The container should be clearly labeled for "Liquid Hazardous Waste."
-
II. Labeling of Hazardous Waste
Proper labeling is a critical compliance and safety step. As soon as waste is added to the container, it must be labeled with a hazardous waste tag.[9][13] The label must include the following information:
-
Full Chemical Name: "this compound." Avoid using abbreviations or chemical formulas.[9]
-
Composition: For mixtures, list all chemical components and their approximate percentages.
-
Generator Information: The name of the principal investigator, laboratory location (building and room number), and a contact phone number.[9]
-
Hazard Pictograms: Check the appropriate hazard pictograms for irritant and any other applicable hazards.[9]
III. Storage of Waste
-
Secure Storage: Keep the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.[13]
-
Segregation: Store the this compound waste away from incompatible materials.
IV. Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately alert others in the area and, if safe to do so, ensure the area is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don all required personal protective equipment.
-
Contain and Absorb: For small spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning materials as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
V. Arranging for Disposal
-
Contact EHS: Once the waste container is full, or if the waste has been stored for a prolonged period (check your institution's guidelines), contact your EHS office to arrange for a hazardous waste pickup.[14]
-
Documentation: Complete any necessary waste disposal forms as required by your institution.[9]
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks and fostering a culture of safety.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | C4H12NO3P | CID 70605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethyl dimethylphosphoramidate | C6H16NO3P | CID 520087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 98 1068-21-9 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. glenresearch.com [glenresearch.com]
- 6. This compound | 1068-21-9 [chemicalbook.com]
- 7. Parametric studies of this compound photocatalytic decomposition over TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. pfw.edu [pfw.edu]
- 11. acs.org [acs.org]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. vumc.org [vumc.org]
- 14. benchchem.com [benchchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Phosphoramidate
For Immediate Reference: Key Safety and Handling Information for Diethyl phosphoramidate (B1195095)
This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with Diethyl phosphoramidate. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following personal protective equipment is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and replaced if damaged.[1][2] | Prevents skin contact, as this compound can cause skin irritation.[3][4] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] A face shield should be worn if there is a risk of splashing.[2] | Protects against serious eye irritation that can be caused by contact with the substance.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or in a chemical fume hood.[3] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95) should be used.[1] | This compound may cause respiratory irritation.[1][3][4] |
| Body Protection | A lab coat or chemical-resistant apron should be worn.[3] Closed-toe shoes are required. | Protects skin and clothing from accidental spills and splashes. |
Hazard Identification and Quantitative Data
Understanding the chemical and physical properties of this compound is fundamental to its safe handling.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1068-21-9[3][5] |
| Molecular Formula | C4H12NO3P[3] |
| Molecular Weight | 153.12 g/mol [3] |
| Appearance | White to light yellow powder or crystals[3][6] |
| Melting Point | 51-53 °C[5] |
| Boiling Point | 140 °C at 3 mmHg[5] |
| Flash Point | 113 °C (235.4 °F) - closed cup[1][5] |
GHS Hazard Statements:
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risks in a laboratory setting.
Pre-Handling Procedures
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.[3]
-
Engineering Controls: Ensure that all work is conducted in a properly functioning chemical fume hood to ensure adequate ventilation.[3]
-
Safety Equipment Check: Confirm the location and operational status of the nearest eyewash station and safety shower.
-
PPE Inspection: Inspect all personal protective equipment for any damage or defects before use.
Safe Handling and Experimental Protocol
The following workflow outlines the general procedure for handling this compound.
Experimental Protocol: Synthesis of α-Aminoalkyl Phosphonates via a Three-Component Mannich-Type Reaction (Kabachnik-Fields Reaction)
This compound can be utilized in a one-pot, three-component reaction to synthesize α-aminoalkyl phosphonates, which are analogues of α-amino acids and have various biological activities.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ketone (e.g., acetophenone)
-
This compound
-
Solvent (e.g., ethanol)
-
Catalyst (optional, can be performed catalyst-free or with a mild Lewis or Brønsted acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1 mmol), ketone (1 mmol), and this compound (1 mmol) in the chosen solvent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired α-aminoalkyl phosphonate.
Post-Handling and Storage
-
Secure Container: Tightly close the this compound container after use.
-
Decontamination: Thoroughly clean the work area, including all equipment and surfaces, after handling is complete.
-
PPE Removal: Carefully remove PPE to avoid self-contamination. Dispose of single-use items as hazardous waste. Reusable PPE should be decontaminated according to institutional guidelines.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3] |
Chemical Spill Response
A clear and practiced spill response plan is essential.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all this compound waste, including unused product and contaminated materials (e.g., gloves, absorbent pads, and disposable labware), in a designated and clearly labeled hazardous waste container.[2][3]
-
Container Management: Ensure the waste container is kept closed except when adding waste. Store the container in a designated secondary containment area.
-
Institutional Guidelines: All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to arrange for waste pickup. Do not dispose of this compound down the drain.[2][3]
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate: Dependence of the Reaction Course on the Structural Features of the Substrates and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mannich Reaction [organic-chemistry.org]
- 5. nanobioletters.com [nanobioletters.com]
- 6. Asymmetric Synthesis of Tetrasubstituted α-Aminophosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
